Amiridin
Beschreibung
Eigenschaften
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;/h1-7H2,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERZJAONQGPFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238003 | |
| Record name | Amiridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90043-86-0 | |
| Record name | Amiridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90043-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiridin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090043860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPIDACRINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/107D610372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Amiridin's Action on Acetylcholinesterase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiridin, also known as Ipidacrine, is a reversible cholinesterase inhibitor with a multifaceted pharmacological profile.[1] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[2][3] By impeding AChE activity, this compound increases the concentration and prolongs the action of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.[2] This guide provides a comprehensive technical overview of the core mechanism of this compound's action on acetylcholinesterase, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. Beyond its primary role as an AChE inhibitor, this compound's therapeutic effects are also attributed to its function as a potassium channel blocker.[1][2]
Core Mechanism of Action on Acetylcholinesterase
This compound is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3] Kinetic studies on derivatives of this compound, such as bis-amiridines, indicate a mixed-type reversible inhibition of acetylcholinesterase. This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Molecular docking studies of these derivatives have revealed that they likely interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme.[4] This dual binding capability is a characteristic feature of many potent AChE inhibitors.[4]
The binding to the CAS directly interferes with the hydrolysis of acetylcholine. The interaction with the PAS, located at the entrance of the active site gorge, can allosterically modulate the enzyme's conformation and impede the entry of the substrate and the exit of the products.[4]
Quantitative Data
The inhibitory potency of this compound (Ipidacrine) and its derivatives against cholinesterases has been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of Ipidacrine against Cholinesterases [2][3]
| Compound | Target Enzyme | IC50 Value |
| Ipidacrine | Acetylcholinesterase (AChE) | 1 µM |
| Ipidacrine | Butyrylcholinesterase (BuChE) | 1.9 µM |
Table 2: Inhibitory Potency of Bis-Amiridine Derivatives against Cholinesterases [4]
| Compound | Target Enzyme | IC50 (µM) |
| 3a | AChE | 2.9 |
| 3a | BuChE | 0.13 |
| 3b | AChE | 1.8 |
| 3b | BuChE | 0.088 |
| 3c | AChE | 1.4 |
| 3c | BuChE | 0.067 |
| 5d | AChE | - |
| 5e | AChE | - |
Note: The inhibitory activity of compounds 5d and 5e against AChE was reported to be equal to that of the parent compound, amiridine.[4]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of acetylcholinesterase activity and its inhibition using the colorimetric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (Ipidacrine) stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of inhibitor concentrations.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Control wells: 20 µL of phosphate buffer
-
Inhibitor wells: 20 µL of the respective this compound dilution
-
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE enzyme solution to all wells except the blank.
-
Add 20 µL of the DTNB solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.
Molecular Docking of this compound with Acetylcholinesterase
This protocol outlines a general workflow for performing molecular docking studies to predict the binding mode of this compound with AChE.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Molecular visualization software (e.g., PyMOL, VMD)
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of human acetylcholinesterase from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add hydrogen atoms and assign appropriate charges to the protein residues.
-
Define the binding site (grid box) encompassing both the catalytic active site and the peripheral anionic site.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure.
-
Define the rotatable bonds in the ligand.
-
-
Docking Simulation:
-
Run the docking algorithm to place the flexible ligand into the rigid receptor binding site.
-
Generate a set of possible binding poses for this compound within the AChE active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Identify the most favorable binding mode based on the lowest binding energy and cluster analysis.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of AChE.
-
Visualizations
Caption: this compound's inhibitory action on acetylcholinesterase.
Caption: Experimental workflows for studying this compound-AChE interaction.
Caption: Logical relationship of this compound's mechanism of action.
References
The Synthesis and Purification of Amiridin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiridin, also known as Ipidacrine, is a reversible acetylcholinesterase inhibitor and potassium channel blocker. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, intended for researchers, scientists, and drug development professionals. The document details a robust two-step synthetic pathway, purification methodologies, and the compound's mechanism of action. Quantitative data is presented in tabular format for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow, purification process, and the signaling pathway of this compound.
Chemical Synthesis of this compound
The synthesis of this compound is a well-established two-step process. The initial step involves the formation of the Ipidacrine free base through a condensation reaction. This is followed by the conversion of the free base into its more stable hydrochloride monohydrate salt.
The primary reactants in this synthesis are 2-amino-1-cyclopentene-1-carbonitrile (B31213) and cyclohexanone (B45756). The condensation is facilitated by a dehydrating agent, such as a polyphosphate ester. The resulting Ipidacrine free base is then treated with hydrochloric acid in a suitable solvent to yield this compound hydrochloride monohydrate.[1]
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties of the reactants and the final product, along with characterization and yield data for this compound hydrochloride monohydrate.
Table 1: Properties of Key Reactants and Product [1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Amino-1-cyclopentene-1-carbonitrile | C₆H₈N₂ | 108.14 | Colorless liquid | 2941-23-3 |
| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | 108-94-1 |
| Ipidacrine (this compound) | C₁₂H₁₆N₂ | 188.27 | - | 62732-44-9 |
| Ipidacrine Hydrochloride Monohydrate | C₁₂H₁₉ClN₂O | 242.74 | White or slightly creamy powder | 118499-70-0 |
Table 2: Characterization and Yield Data for Ipidacrine Hydrochloride Monohydrate [1]
| Parameter | Value |
| Yield (Ipidacrine Base) | 90.7% |
| Yield (Hydrochloride Monohydrate) | 95% |
| Melting Point | 274 °C (with decomposition) |
Experimental Protocols
Synthesis of Ipidacrine Free Base (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline)[1]
Materials and Reagents:
-
Diphosphorus (B173284) pentoxide (P₂O₅)
-
Triethyl phosphate
-
Ethanol
-
2-amino-1-cyclopentene-1-carbonitrile
-
Cyclohexanone
-
Concentrated ammonia (B1221849) solution
-
Methanol
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Condensing Agent (Polyphosphate Ester):
-
Suspend 394 g (2774 mmol) of diphosphorus pentoxide in 500 ml of toluene in a suitable reaction vessel.
-
Heat the suspension to 55 °C with stirring.
-
Slowly add 500 ml of triethyl phosphate, maintaining the temperature below 110 °C.
-
After the addition is complete, heat the mixture to 110 °C and stir for 1 hour.
-
Cool the mixture to 80 °C and add 120 ml of ethanol.
-
Heat the mixture to 110 °C and stir for 1 hour to obtain the polyphosphate ester.
-
-
Condensation Reaction:
-
Cool the polyphosphate ester mixture to 90 °C.
-
Add a mixture of 100 g (926 mmol) of 2-amino-1-cyclopentene-1-carbonitrile and 90.8 g (926 mmol) of cyclohexanone dropwise over 30 minutes.
-
Heat the reaction mixture to 110 °C and stir for 3 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 50 °C.
-
Stop the heating and add 500 ml of water dropwise, ensuring the temperature does not exceed 55 °C.
-
Stir the mixture at 55 °C for 30 minutes.
-
Separate the aqueous phase.
-
Wash the remaining toluene phase with 250 ml of water and combine the aqueous phases.
-
Slowly add the combined aqueous phase dropwise into 400 ml of a concentrated ammonia water solution.
-
Extract the resulting mixture with a 10:1 mixture of chloroform-methanol.
-
Dry the organic extract over anhydrous magnesium sulfate and then evaporate the solvent under reduced pressure.
-
Purification of Ipidacrine Free Base[1]
Procedure:
-
Column Chromatography:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
-
Solvent Removal:
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
-
Drying:
-
Dry the purified product in vacuo at 60 °C to obtain Ipidacrine base.
-
Yield: 15.8 g (90.7%)
-
Synthesis of Ipidacrine Hydrochloride Monohydrate[1]
Materials and Reagents:
-
Ipidacrine (free base)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolution:
-
In a flask, dissolve 40 g (212 mmol) of Ipidacrine in a heated mixture of 720 ml of acetone and 40 ml of water.
-
-
Salt Formation:
-
To the heated solution, add 19 ml (212 mmol) of concentrated hydrochloric acid dropwise over a period of 10 minutes.
-
-
Crystallization and Isolation:
-
Heat the resulting solution under reflux for 30 minutes.
-
Cool the solution to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the precipitated crystals by filtration.
-
-
Washing and Drying:
-
Wash the crystals with cold acetone.
-
Dry the crystals to a constant weight.
-
Yield: 95%
-
Visualization of Workflows and Signaling Pathways
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Purification Workflow
Caption: General workflow for the purification of this compound.
Signaling Pathway of this compound at the Neuromuscular Junction
This compound exerts its therapeutic effects through a dual mechanism of action at the neuromuscular junction. It acts as a reversible inhibitor of acetylcholinesterase (AChE) and a blocker of presynaptic voltage-gated potassium (K+) channels.[1]
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound prevents the breakdown of acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged presence of ACh, enhancing the stimulation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.[1]
-
Potassium (K+) Channel Blockade: this compound blocks voltage-gated K+ channels on the presynaptic nerve terminal. This action prolongs the depolarization of the nerve terminal during an action potential, which in turn keeps voltage-gated calcium (Ca2+) channels open for a longer duration. The resulting increased influx of Ca2+ enhances the release of ACh from synaptic vesicles into the synaptic cleft.[1]
These two mechanisms work synergistically to amplify the signal at the neuromuscular junction.[1]
Caption: Dual mechanism of this compound at the neuromuscular junction.
References
Amiridin Hydrochloride: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Amiridin hydrochloride, also known as Ipidacrine hydrochloride, is a compound of significant interest in neuroscience and pharmacology. It is recognized as a reversible cholinesterase inhibitor, which enhances cognitive function by increasing the levels of the neurotransmitter acetylcholine (B1216132). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.
Chemical Structure and Identification
This compound hydrochloride possesses a unique tricyclic structure. Chemically, it is the hydrochloride salt of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline.[1][2]
-
IUPAC Name: 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride[1][3]
-
Synonyms: Ipidacrine hydrochloride, Axamon, Neuromidin, NIK-247[1][5]
The core of the molecule is a quinoline (B57606) system fused with a cyclopentane (B165970) ring, with an amine group at the 9-position. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.
Physicochemical Properties
The chemical and physical properties of this compound and its hydrochloride salt have been computationally predicted and experimentally determined. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇ClN₂ | [1][5][6] |
| Molecular Weight | 224.73 g/mol | [1][3][4][5] |
| Exact Mass | 224.1080262 Da | [1][4] |
| Appearance | Powder | [6] |
| Boiling Point (base) | 368°C at 760 mmHg | [4] |
| Flash Point (base) | 204°C | [4] |
| LogP (base) | 3.41450 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| Storage Temperature | 2°C - 8°C |
Mechanism of Action: Cholinesterase Inhibition
This compound hydrochloride's primary mechanism of action involves the potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This is particularly relevant in conditions characterized by a deficit in cholinergic function, such as Alzheimer's disease. Additionally, some sources describe it as a potent inhibitor of dipeptidyl peptidase-4 (DPP-IV) enzymes.[6]
Experimental Protocols
This section details generalized methodologies for the synthesis and analysis of this compound hydrochloride, based on established chemical principles and analytical techniques for similar compounds.
The synthesis of amidine hydrochlorides can often be achieved via the Pinner reaction.[7] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (Pinner salt), which is then treated with an amine.
Protocol:
-
Step 1: Formation of Imino Ether Hydrochloride:
-
A suitable nitrile precursor is dissolved in an anhydrous alcohol (e.g., ethanol).
-
The solution is cooled in an ice bath and saturated with dry hydrogen chloride (HCl) gas.
-
The reaction mixture is sealed and allowed to stand at a controlled temperature (e.g., 0-5°C) until the precipitation of the imino ether hydrochloride is complete.
-
The solid product is isolated by filtration, washed with anhydrous ether, and dried under vacuum.
-
-
Step 2: Ammonolysis to Amidine Hydrochloride:
-
The imino ether hydrochloride from Step 1 is suspended in a solution of ethanol (B145695) saturated with ammonia.
-
The mixture is stirred at room temperature in a sealed vessel until the reaction is complete (monitored by TLC or HPLC).
-
The resulting amidine hydrochloride is often accompanied by ammonium (B1175870) chloride as a byproduct.
-
The product is isolated by filtration or evaporation of the solvent. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).[7]
-
A reversed-phase HPLC (RP-HPLC) method can be developed for the accurate quantification of this compound hydrochloride in bulk materials or pharmaceutical formulations. The following protocol is a representative method based on procedures for similar amine hydrochlorides.[8][9]
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.05 M disodium (B8443419) hydrogen phosphate (B84403) (pH adjusted to 6.0 with phosphoric acid) and acetonitrile (B52724) in a 55:45 (v/v) ratio.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.[8]
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound hydrochloride reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50.0 µg/mL.
-
-
Preparation of Sample Solution:
-
For a bulk powder, accurately weigh an amount equivalent to 10 mg of this compound hydrochloride and prepare a 100 µg/mL solution as described for the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[9]
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine its concentration from the calibration curve.
-
Conclusion
This compound hydrochloride is a well-characterized molecule with a defined chemical structure and a clear mechanism of action as a cholinesterase inhibitor. Its physicochemical properties make it suitable for pharmaceutical development. The synthesis and analytical protocols outlined in this guide provide a foundation for researchers and drug development professionals working with this compound. Further investigation into its broader pharmacological profile, including its effects on DPP-IV, may reveal additional therapeutic applications.
References
- 1. Amiridine | C12H17ClN2 | CID 6437859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amiridine | C12H17ClN2 | CID 6437859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amiridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound HCl | CymitQuimica [cymitquimica.com]
- 7. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 8. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
The Discovery and History of Amrinone: A Technical Guide for Researchers
Amrinone (B1666026) , initially known as Win 40680 and later as inamrinone, is a bipyridine derivative that emerged as a significant research compound in the field of cardiovascular pharmacology. Its discovery and subsequent investigation marked a pivotal moment in the search for novel inotropic agents for the treatment of congestive heart failure. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to Amrinone.
Discovery and Historical Development
The quest for new, orally active inotropic agents with a different mechanism of action from digitalis glycosides and catecholamines led to the synthesis and investigation of Amrinone.
In 1979, Alousi and his colleagues at Sterling-Winthrop Research Institute published a seminal paper detailing the cardiotonic activity of Amrinone, identified as 5-amino-3,4'-bipyridin-6(1H)-one.[1] Their research demonstrated that Amrinone was a potent positive inotropic agent with a rapid onset and a duration of action greater than five hours when administered orally or intravenously to dogs.[1] A key finding was the wide separation between its positive inotropic and chronotropic effects, a desirable characteristic for a cardiotonic drug.[1]
Early investigations suggested that Amrinone's mechanism of action was distinct from existing therapies. Its inotropic effect was not blocked by β-adrenergic receptor antagonists like propranolol, nor was it dependent on the release of cardiac norepinephrine.[1] Furthermore, it did not inhibit Na+/K+ ATPase activity, the mechanism of action of cardiac glycosides.[1] These initial findings generated considerable excitement and spurred further research into this novel class of compounds.[1]
However, the journey of Amrinone was not without its challenges. While short-term hemodynamic improvements were observed in patients with heart failure, long-term oral administration was associated with a lack of efficacy and significant side effects, including ventricular tachycardia, worsening myocardial ischemia, and thrombocytopenia.[2][3][4] Consequently, the oral formulation of the drug is no longer in use.[3] The United States Adopted Name was changed from amrinone to inamrinone in 2000 to prevent confusion with the antiarrhythmic drug amiodarone.[3] Today, its use is restricted to acute intravenous administration for the short-term management of severe congestive heart failure.[2]
Synthesis of Amrinone
The synthesis of Amrinone and its analogs has been a subject of interest for medicinal chemists. One of the synthetic routes involves the preparation of 5-aryl-3,4-dihydropyridin-2(1H)-ones from methylquinolines, 2-arylacetic acid, or 3-arylethanones through direct aminomethylenation and subsequent condensation-cyclization with malonamide (B141969) and cyanacetamide.[5]
A general synthetic scheme for Amrinone is depicted below:
Caption: A simplified schematic of one synthetic pathway for Amrinone.
Mechanism of Action
The primary mechanism of action of Amrinone is the inhibition of phosphodiesterase 3 (PDE3), an enzyme abundant in cardiac and vascular smooth muscle.[2][6][7]
Signaling Pathway
Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction. This includes L-type calcium channels, leading to increased calcium influx, and phospholamban, which enhances sarcoplasmic reticulum calcium uptake and release.[2] The net effect is an increase in myocardial contractility (positive inotropy).[2]
In vascular smooth muscle, the increase in cAMP promotes relaxation, leading to vasodilation.[8] This reduces both preload and afterload on the heart, further contributing to the improvement in cardiac output.[8]
Caption: Signaling pathway of Amrinone in cardiac and vascular smooth muscle cells.
Preclinical and Clinical Studies
Numerous preclinical and clinical studies have been conducted to evaluate the efficacy and safety of Amrinone.
Preclinical Data
In anesthetized and unanesthetized dogs, Amrinone demonstrated a dose-dependent increase in cardiac contractile force with minimal effects on heart rate and blood pressure at therapeutic doses.[1]
Table 1: Hemodynamic Effects of Amrinone in Anesthetized Dogs
| Parameter | Change with Amrinone |
|---|---|
| Cardiac Contractile Force | Increased |
| Heart Rate | Minimal Change |
| Mean Arterial Pressure | Minimal Change |
| Cardiac Output | Increased |
| Systemic Vascular Resistance | Decreased |
(Data summarized from Alousi et al., 1979)[1]
Clinical Trials
Clinical trials with intravenous Amrinone in patients with severe congestive heart failure showed significant short-term hemodynamic improvements.[9]
Table 2: Summary of Hemodynamic Effects of Intravenous Amrinone in Patients with Congestive Heart Failure
| Parameter | Direction of Change |
|---|---|
| Cardiac Index | ↑ |
| Stroke Volume Index | ↑ |
| Pulmonary Capillary Wedge Pressure | ↓ |
| Right Atrial Pressure | ↓ |
| Systemic Vascular Resistance | ↓ |
| Heart Rate | ↔ or ↑ |
| Mean Arterial Pressure | ↔ or ↓ |
(Data summarized from multiple clinical trials)[9][10]
A multicenter controlled trial investigating the long-term oral administration of Amrinone for congestive heart failure did not demonstrate efficacy.[4]
Table 3: Adverse Effects Observed in Clinical Trials
| Adverse Effect | Incidence |
|---|---|
| Thrombocytopenia | ~2.4% (IV use) |
| Arrhythmias | Variable, but observed |
| Gastrointestinal disturbances | Rare (<2%) |
| Hypotension | Rare (<2%) |
| Fever | Rare (<2%) |
(Data from a review of clinical trials of intravenous amrinone)[9]
Experimental Protocols
Detailed experimental protocols from the original and subsequent studies are extensive. Below is a generalized methodology for assessing the inotropic effects of a compound like Amrinone in an animal model, based on the principles described in early research.[1]
In Vivo Hemodynamic Assessment in an Anesthetized Dog Model
-
Animal Preparation: Mongrel dogs are anesthetized with a suitable agent (e.g., sodium pentobarbital). The trachea is intubated to ensure a patent airway, and the animal is ventilated with room air.
-
Catheterization: Catheters are inserted into a femoral artery to monitor systemic arterial blood pressure and into a femoral vein for drug administration. A catheter is advanced into the left ventricle to measure left ventricular pressure and its first derivative (LV dP/dt), an index of myocardial contractility. A thermodilution catheter is placed in the pulmonary artery to measure cardiac output.
-
Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded, including heart rate, mean arterial pressure, left ventricular pressure, LV dP/dt, and cardiac output.
-
Drug Administration: Amrinone is administered intravenously, either as a bolus injection or a continuous infusion, at varying doses.
-
Data Collection: Hemodynamic parameters are continuously monitored and recorded at specific time points after drug administration.
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and analyzed to determine the dose-response relationship of the compound.
Caption: A generalized workflow for assessing the in vivo hemodynamic effects of a research compound.
Conclusion
The discovery and development of Amrinone represent a significant chapter in cardiovascular pharmacology. It was a pioneering non-glycosidic, non-catecholamine inotropic agent that elucidated the therapeutic potential of PDE3 inhibition. While its long-term oral use was limited by a lack of efficacy and adverse effects, intravenous Amrinone remains a valuable tool for the short-term management of severe heart failure. The research surrounding Amrinone has provided invaluable insights into the role of cAMP in cardiac and vascular function and has paved the way for the development of subsequent PDE3 inhibitors with improved safety and efficacy profiles.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Amrinone - Wikipedia [en.wikipedia.org]
- 3. Amrinone - Wikiwand [wikiwand.com]
- 4. Long-term oral administration of amrinone for congestive heart failure: lack of efficacy in a multicenter controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New cardiotonic agents related to amrinone: synthesis of 1,2-dihydro-5-arylpyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amrinone | C10H9N3O | CID 3698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Historical perspectives and update of amrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amrinone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Clinical safety of intravenous amrinone--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amrinone. A preliminary review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Amiridin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiridin, also known as Ipidacrine, is a reversible cholinesterase inhibitor and potassium channel blocker with a multifaceted pharmacological profile. This document provides an in-depth technical overview of the pharmacological properties of this compound and its derivatives. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting cholinergic and neuronal pathways.
Introduction
This compound (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline) is a synthetic compound that has garnered significant interest for its potential therapeutic applications in a range of neurological disorders.[1][2] Its primary mechanisms of action involve the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as the blockade of voltage-gated potassium channels.[3][4][5] This dual action leads to an increase in the synaptic concentration of acetylcholine (B1216132) and enhances nerve impulse transmission, underpinning its effects on cognitive function and neuromuscular transmission.[3][6] This guide explores the pharmacological landscape of this compound and its expanding class of derivatives, providing a consolidated resource of their quantitative data, experimental evaluation, and mechanisms of action.
Quantitative Pharmacological Data
The following tables summarize the in vitro inhibitory activities of this compound and several of its key derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 1: Cholinesterase Inhibition by this compound
| Compound | Target | IC50 | Reference |
| This compound (Ipidacrine) | AChE | 1 µM | [1][5] |
| This compound (Ipidacrine) | BChE | 1.9 µM | [1][5] |
| This compound | AChE | 33 µM | [7] |
| This compound | BChE | 2.5 µM | [7] |
Table 2: Cholinesterase Inhibition by Bis-Amiridine Derivatives
| Compound | Spacer | Target | IC50 (µM) | Reference |
| Series 3 (bis-N-acyl-alkylene spacers) | ||||
| 3a | n=2 | AChE | 2.9 | [4] |
| BChE | 0.13 | [4] | ||
| 3b | n=3 | AChE | 1.8 | [4] |
| BChE | 0.08 | [4] | ||
| 3c | n=4 | AChE | 1.4 | [4] |
| BChE | 0.067 | [3][4][8] | ||
| Series 5 (bis-N-thiourea-alkylene spacers) | ||||
| 5b | m=3 | BChE | ~0.7-0.8 | [3][8] |
| 5c | m=4 | BChE | ~0.7-0.8 | [3][8] |
| 5d | m=5 | AChE | Equal to this compound | [3][8] |
| BChE | ~0.7-0.8 | [3][8] | ||
| 5e | m=6 | AChE | Equal to this compound | [3][8] |
| BChE | ~0.7-0.8 | [3][8] |
Table 3: Cholinesterase Inhibition by Other this compound Derivatives
| Compound | Derivative Type | Target | IC50 (µM) | Reference |
| 5a | Amiridine-adamantylamine conjugate | BChE | - | |
| 5b | Amiridine-memantine conjugate | BChE | - | |
| 5c | Amiridine-adamantylamine conjugate | BChE | 0.6 | [9] |
| 5d | Amiridine-memantine conjugate | BChE | 0.1 | [9] |
| 7c | Benzothiazole-containing derivative | BChE | 4.9 | [9] |
| 7g | Benzothiazole-containing derivative | BChE | 11 | [9] |
| 5b (n=6) | Amiridine-tacrine conjugate | BChE | 0.063 | [10][11] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the spectrophotometric method for determining the inhibitory activity of compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Phosphate (B84403) buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compound solutions at various concentrations
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
Microplate reader
Procedure:
-
To the wells of a microplate, add the phosphate buffer, DTNB solution, and the enzyme solution.
-
Add the test compound solutions to the respective wells. For the control, add buffer instead of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).[12]
-
Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.[12]
-
The rate of the reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - ((Rate of sample absorbance / Rate of blank absorbance) * 100)[12]
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Potassium Channel Blockade Assay (Patch-Clamp Electrophysiology)
This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound and its derivatives on voltage-gated potassium channels.
Materials:
-
Cells expressing the target potassium channel (e.g., HEK293 cells)
-
External (extracellular) recording solution
-
Internal (intracellular) pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
Procedure:
-
Prepare cells on a coverslip placed in a recording chamber and perfuse with the external solution.
-
Fabricate micropipettes and fill them with the internal solution. The pipette resistance should be 3-5 MΩ.[2]
-
Approach a selected cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Apply a specific voltage protocol to elicit the potassium channel currents. For voltage-gated channels, this typically involves a depolarizing step from a holding potential (e.g., -80 mV) to a test potential (e.g., +40 mV).
-
Record the baseline channel currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the channel currents in the presence of the compound. The onset of the block may take several minutes to reach a steady state.[2]
-
Analyze the reduction in current amplitude to determine the extent of channel blockade.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool filled with opaque water.
-
A submerged escape platform, hidden from the animal's view.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase:
-
Place the animal in the water at one of the four designated start locations, facing the pool wall.[13]
-
Allow the animal to swim and find the hidden platform. A trial limit of 60-120 seconds is typically used.[14]
-
If the animal fails to find the platform within the time limit, guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).[14]
-
Conduct multiple trials per day for several consecutive days.[14]
-
-
Probe Trial:
-
After the acquisition phase, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
During the acquisition phase, measure the escape latency (time to find the platform) and the path length.
-
In the probe trial, analyze the time spent in the target quadrant as a measure of spatial memory retention.
-
Compare the performance of animals treated with the test compound to a control group.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action at the Cholinergic Synapse
This compound enhances cholinergic neurotransmission by inhibiting the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh, which can then bind to and activate postsynaptic cholinergic receptors for a longer duration.
Blockade of Voltage-Gated Potassium Channels
This compound also acts as a blocker of voltage-gated potassium (K+) channels. During an action potential, the opening of these channels is crucial for repolarizing the neuron. By blocking these channels, this compound prolongs the duration of the action potential, which can lead to increased neurotransmitter release.
Experimental Workflow for Cholinesterase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel cholinesterase inhibitors derived from this compound.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential for the treatment of various neurological conditions. Their dual mechanism of action, involving both cholinesterase inhibition and potassium channel blockade, offers a unique therapeutic profile. The quantitative data presented herein highlights the potency and selectivity of various derivatives, providing a valuable resource for structure-activity relationship studies. The detailed experimental protocols serve as a guide for the continued investigation and development of novel analogues. The visualization of the signaling pathways and experimental workflows provides a clear conceptual framework for understanding the pharmacological basis of these compounds. Further research into the synthesis of new derivatives with optimized pharmacokinetic and pharmacodynamic properties is warranted to fully exploit the therapeutic potential of the this compound scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photochromic Potassium Channel Blockers: Design and Electrophysiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myexcelonline.com [myexcelonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Amiridin: A Review of Preclinical Evidence
Despite its exploration in the context of neurodegenerative diseases, a comprehensive body of publicly available preclinical data detailing the specific neuroprotective effects of Amiridin remains elusive. This technical guide consolidates the existing landscape of related research, highlighting the mechanistic parallels with similar compounds and identifying critical gaps in the current understanding of this compound's neuroprotective profile.
While the therapeutic potential of this compound, a compound structurally related to 9-aminoacridine (B1665356) derivatives, has been acknowledged, a thorough examination of its neuroprotective capabilities in preclinical models is not well-documented in accessible scientific literature. This guide aims to provide researchers, scientists, and drug development professionals with a summary of the available information, drawing inferences from closely related compounds like Ipidacrine, and to underscore the areas where further investigation is imperative.
Mechanistic Insights from Related Acridine Compounds
This compound belongs to the family of 9-aminoacridine derivatives, which are primarily recognized for their role as cholinesterase inhibitors. This mechanism of action is central to their investigation for neurodegenerative conditions such as Alzheimer's disease, where cognitive decline is linked to a deficit in the neurotransmitter acetylcholine (B1216132). By inhibiting the enzymes that break down acetylcholine (acetylcholinesterase and butyrylcholinesterase), these compounds increase its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
The Gap in Preclinical Data for this compound
A systematic review of the scientific literature reveals a significant lack of specific preclinical studies focused on the neuroprotective effects of this compound. To construct a detailed technical guide as requested, quantitative data from various preclinical models are essential. This would include, but is not limited to:
-
In Vitro Models: Data on neuronal viability, reduction of oxidative stress markers, and anti-apoptotic effects in cell-based assays of neurotoxicity.
-
In Vivo Models of Alzheimer's Disease: Quantitative results from animal models assessing cognitive improvement (e.g., Morris water maze, Y-maze), reduction in amyloid-beta plaque load, and levels of hyperphosphorylated tau.
-
In Vivo Models of Stroke: Data on the reduction of infarct volume, improvement in neurological deficit scores, and markers of neuroinflammation in animal models of cerebral ischemia.
The absence of such specific and quantitative data for this compound prevents the creation of the detailed tables and signaling pathway diagrams requested.
Experimental Workflows in Preclinical Neuroprotection Studies
While specific protocols for this compound are not available, the general experimental workflows for assessing neuroprotective compounds in preclinical models are well-established. These serve as a template for the kind of studies that would be necessary to elucidate the neuroprotective profile of this compound.
}
Putative Signaling Pathways
Based on the known mechanisms of related compounds and the general pathways implicated in neuroprotection, several signaling cascades could be hypothesized to be modulated by this compound. However, without direct experimental evidence, these remain speculative.
}
Conclusion and Future Directions
While the therapeutic rationale for this compound in neurodegenerative diseases is plausible based on its chemical class, a significant void exists in the publicly accessible preclinical data to substantiate its neuroprotective effects. To advance the understanding of this compound and its potential clinical utility, rigorous preclinical studies are essential. Future research should focus on:
-
Comprehensive In Vitro Profiling: Elucidating the dose-dependent effects of this compound on neuronal survival, oxidative stress, and apoptosis in various cell-based models of neurodegeneration.
-
Robust In Vivo Efficacy Studies: Conducting well-designed animal studies in relevant models of Alzheimer's disease and stroke to generate quantitative data on cognitive, behavioral, and histopathological outcomes.
-
Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound to understand its molecular mechanisms of neuroprotection.
The generation of such data will be critical for the scientific community to fully assess the neuroprotective potential of this compound and to guide future drug development efforts in the field of neurodegenerative diseases. Without such foundational preclinical evidence, the advancement of this compound as a potential neuroprotective agent remains speculative.
Unraveling the Amiridin Pharmacophore: A Technical Guide for Drug Development Professionals
An in-depth exploration of the essential structural features and mechanisms governing the bioactivity of Amiridin and its analogs as potent cholinesterase inhibitors.
This compound, a 9-amino-1,2,3,4-tetrahydroacridine derivative, has garnered significant interest in the field of neurodegenerative disease research, primarily for its role as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Understanding the specific molecular features that dictate its inhibitory activity—the pharmacophore—is crucial for the rational design of novel, more effective therapeutic agents. This technical guide provides a comprehensive overview of the this compound pharmacophore, summarizing key structure-activity relationship (SAR) data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and research workflows.
The Core Pharmacophore of this compound
The fundamental pharmacophore of this compound and its analogs is centered around the 9-amino-1,2,3,4-tetrahydroacridine scaffold. The biological activity of these compounds is primarily attributed to their ability to bind to and inhibit the activity of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). An increase in acetylcholine levels in the brain is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]
Pharmacophore models for acetylcholinesterase inhibitors commonly highlight the importance of an aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a positively charged group for effective binding within the enzyme's active site.[2] In the context of this compound, the key pharmacophoric features can be summarized as:
-
Aromatic Acridine (B1665455) Core: The flat, aromatic tricyclic system of the acridine core is essential for π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, within the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase.
-
Basic Amino Group at Position 9: The amino group at the 9-position is crucial for activity. Its basicity allows for protonation at physiological pH, enabling a key cationic-π interaction with the indole (B1671886) ring of Trp84 in the CAS of AChE.
-
Tetrahydroacridine Ring System: The partially saturated cyclohexane (B81311) ring influences the overall geometry and lipophilicity of the molecule, affecting its ability to penetrate the blood-brain barrier and fit within the active site gorge of AChE.
Structure-Activity Relationship (SAR) and Quantitative Data
Systematic modifications of the this compound scaffold have provided valuable insights into its SAR, revealing the critical contributions of different substituents and linkers to its cholinesterase inhibitory potency.
Bis-Amiridines: The Impact of Linkers
A study on novel homobivalent bis-amiridines, where two this compound molecules are connected by a spacer, demonstrated that the nature and length of the linker significantly impact inhibitory activity. All synthesized bis-amiridines showed high inhibitory activity against both AChE and BChE, with a notable selectivity for BChE.[1]
Compounds with bis-N-acyl-alkylene spacers were found to be more potent inhibitors of both cholinesterases compared to those with bis-thiourea-alkylene spacers and the parent this compound molecule.[1] This suggests that the rigidity and electronic properties of the linker are important for optimal interaction with the enzyme.
| Compound | Spacer Type | Linker Length (n) | AChE IC50 (µM) | BChE IC50 (µM) |
| 3a | bis-N-acyl-alkylene | 2 | 2.9 ± 0.2 | 0.13 ± 0.01 |
| 3b | bis-N-acyl-alkylene | 3 | 1.8 ± 0.1 | 0.085 ± 0.005 |
| 3c | bis-N-acyl-alkylene | 4 | 1.4 ± 0.1 | 0.067 ± 0.004 |
| 5c | bis-thiourea-alkylene | 4 | 7.2 ± 0.5 | 0.55 ± 0.04 |
| 5d | bis-thiourea-alkylene | 5 | 5.8 ± 0.4 | 0.41 ± 0.03 |
| 5e | bis-thiourea-alkylene | 6 | 6.5 ± 0.5 | 0.48 ± 0.04 |
| This compound | - | - | > 20 | 1.2 ± 0.1 |
Table 1: Cholinesterase inhibitory activities of selected bis-amiridine analogs. Data sourced from a study on bis-amiridines as cholinesterase inhibitors.[1]
9-Amino-1,2,3,4-tetrahydroacridine Analogs: Substituent Effects
Research on derivatives of 9-amino-1,2,3,4-tetrahydroacridine has further elucidated the SAR of this class of inhibitors. A quantitative structure-activity relationship (QSAR) study revealed that electron-withdrawing substituents at the 6 and 7-positions of the acridine nucleus can enhance inhibitory activity, while bulky substituents at the 7-position are detrimental.[3][4]
| Compound | R6 | R7 | AChE IC50 (µM) |
| Tacrine (B349632) (THA) | H | H | 0.120 |
| 6-Cl | Cl | H | 0.098 |
| 7-Cl | H | Cl | 0.230 |
| 6-NO2 | NO2 | H | 0.075 |
| 7-NO2 | H | NO2 | 0.310 |
| 6-Br | Br | H | 0.066 |
Table 2: Acetylcholinesterase inhibitory activity of 6- and 7-substituted 9-amino-1,2,3,4-tetrahydroacridine analogs. Data from a QSAR study on tacrine analogues.[4][5]
Experimental Protocols
The determination of cholinesterase inhibitory activity is a cornerstone of the research and development of this compound-based compounds. The most widely used method is the spectrophotometric assay developed by Ellman.
Ellman's Method for Acetylcholinesterase Inhibition Assay
This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
0.1 M Phosphate (B84403) buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)
-
Test compound (inhibitor) solutions at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The pharmacophore of the this compound molecule is well-defined by its 9-amino-1,2,3,4-tetrahydroacridine core, which facilitates critical interactions within the active site of cholinesterases. Structure-activity relationship studies have demonstrated that modifications to this core, such as the introduction of specific linkers in bis-amiridine structures and substitutions on the acridine ring, can significantly modulate inhibitory potency and selectivity. This in-depth understanding, supported by robust experimental methodologies like the Ellman's assay, provides a solid foundation for the future design and development of novel this compound-based therapeutics with improved efficacy for the treatment of Alzheimer's disease and other neurological disorders.
References
- 1. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore Modeling, virtual and in vitro screening for acetylcholinesterase inhibitors and their effects on amyloid-β self- assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Bis-Amiridine Compounds
For Immediate Release
This technical guide offers an in-depth analysis of the biological activities of novel bis-amiridine compounds, consolidating key quantitative data, detailed experimental protocols, and mechanistic insights. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the current landscape of bis-amiridine research, with a primary focus on their potential as multifunctional agents for the treatment of Alzheimer's disease.
Introduction
Amiridine, a known acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, has been a scaffold of interest in the development of therapies for neurodegenerative diseases. The creation of homobivalent ligands, or bis-amiridines, represents a rational drug design strategy to enhance potency and introduce multi-target activity. This guide focuses on two novel series of bis-amiridine compounds, designated as series 3 and 5 , which are synthesized by functionalizing the amiridine molecule in two distinct ways. The core structure of these compounds involves two amiridine moieties connected by different spacers: bis-N-acyl-alkylene linkers for series 3 and bis-N-thiourea-alkylene linkers for series 5 .
Quantitative Biological Activity Data
The biological activities of the novel bis-amiridine compounds from series 3 and 5, along with the parent compound amiridine and a reference compound donepezil, have been evaluated through various assays. The data, including cholinesterase inhibition, propidium (B1200493) displacement, Aβ42 aggregation inhibition, and antioxidant activity, are summarized in the tables below for ease of comparison.
Table 1: Cholinesterase Inhibition and Propidium Displacement
| Compound | Spacer Length (n/m) | IC50 AChE (µM)[1] | IC50 BChE (µM)[1] | Propidium Displacement (%)[1] |
| Amiridine | - | 5.8 ± 0.4 | 0.25 ± 0.02 | 12.2 ± 0.9 |
| Donepezil | - | - | - | 11.9 ± 0.9 |
| 3a | 2 | 2.9 ± 0.2 | 0.13 ± 0.01 | 15.3 ± 1.1 |
| 3b | 3 | 1.8 ± 0.1 | 0.085 ± 0.005 | 18.2 ± 1.5 |
| 3c | 4 | 1.4 ± 0.1 | 0.067 ± 0.001 | 14.7 ± 1.2 |
| 3d | 6 | 3.5 ± 0.2 | 0.15 ± 0.01 | 11.4 ± 0.8 |
| 3e | 8 | 7.2 ± 0.5 | 0.41 ± 0.03 | 13.1 ± 1.0 |
| 5a | 2 | 140 ± 10 | 1.8 ± 0.1 | 2.3 ± 0.2 |
| 5b | 3 | 25 ± 2 | 0.95 ± 0.07 | 4.5 ± 0.4 |
| 5c | 4 | 11.5 ± 0.9 | 0.62 ± 0.05 | 6.8 ± 0.5 |
| 5d | 5 | 5.8 ± 0.4 | 0.48 ± 0.03 | 8.2 ± 0.6 |
| 5e | 6 | 5.9 ± 0.4 | 0.55 ± 0.04 | 11.1 ± 0.9 |
| 5f | 7 | 8.3 ± 0.6 | 0.71 ± 0.05 | 5.7 ± 0.4 |
| 5g | 8 | 12.1 ± 0.9 | 0.88 ± 0.06 | 3.1 ± 0.2 |
Table 2: Aβ42 Aggregation Inhibition and Antioxidant Activity
| Compound | Spacer Length (n/m) | Aβ42 Self-Aggregation Inhibition (%)[1] | Antioxidant Activity (TEAC)[1] |
| Amiridine | - | 6.4 ± 0.5 | Not Reported |
| 3a | 2 | Not Active | Not Active |
| 3b | 3 | Not Active | Not Active |
| 3c | 4 | Not Active | Not Active |
| 3d | 6 | Not Active | Not Active |
| 3e | 8 | Not Active | Not Active |
| 5a | 2 | 8.1 ± 0.6 | 1.2 ± 0.1 |
| 5b | 3 | 9.5 ± 0.7 | 1.5 ± 0.1 |
| 5c | 4 | 13.2 ± 1.0 | 1.8 ± 0.1 |
| 5d | 5 | 17.3 ± 1.3 | 2.1 ± 0.2 |
| 5e | 6 | 15.8 ± 1.2 | 1.9 ± 0.1 |
| 5f | 7 | 10.2 ± 0.8 | 1.4 ± 0.1 |
| 5g | 8 | 7.9 ± 0.6 | 1.3 ± 0.1 |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these novel bis-amiridine compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, the compounds increase the levels of acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.
Kinetic studies have revealed that compounds 3a and 5d exhibit a mixed-type reversible inhibition of both AChE and BChE.[1] Molecular docking studies suggest that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[1] The ability to interact with the PAS is significant, as this site is implicated in the AChE-induced aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease.
The displacement of propidium iodide, a known PAS ligand, provides further evidence for the interaction of these compounds with the PAS. This interaction is believed to be responsible for the observed inhibition of Aβ42 aggregation by some of the compounds.
Furthermore, compounds of series 5 , which contain a thiourea (B124793) spacer, exhibit significant antioxidant activity. This is an important secondary activity, as oxidative stress is also a major contributor to the pathology of Alzheimer's disease.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of Bis-Amiridine Compounds
Series 3 (bis-N-acyl-alkylene spacers): These compounds were synthesized by reacting amiridine chloroacetamide with 1,ω-diaminoalkanes in DMF in the presence of K2CO3 as a base.[1]
Series 5 (bis-N-thiourea-alkylene spacers): Amiridine was first reacted with thiophosgene (B130339) to yield amiridine isothiocyanate. This intermediate was then reacted with 1,ω-diaminoalkanes in chloroform (B151607) at room temperature to produce the final bis-amiridine compounds.[1]
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE and BChE was determined using a modified Ellman's spectrophotometric method. The assay mixture contained the respective enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate (B84403) buffer (pH 8.0). The reaction was initiated by the addition of the substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE). The rate of the reaction was monitored by measuring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion. The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values were determined from the dose-response curves.
Propidium Iodide Displacement Assay
The ability of the compounds to bind to the peripheral anionic site (PAS) of AChE was assessed by a propidium iodide displacement assay. The assay is based on the increase in fluorescence of propidium iodide upon binding to the PAS. A decrease in fluorescence in the presence of a test compound indicates its ability to displace propidium iodide from the PAS. The assay was performed by incubating AChE with propidium iodide in the presence or absence of the test compounds, and the fluorescence was measured at an excitation wavelength of 535 nm and an emission wavelength of 635 nm.
Aβ42 Self-Aggregation Inhibition Assay
The inhibition of Aβ42 self-aggregation was monitored using a thioflavin T (ThT) fluorescence assay. Aβ42 peptide was incubated with or without the test compounds. At specified time points, aliquots were taken, and ThT was added. The fluorescence intensity was measured at an excitation wavelength of 450 nm and an emission wavelength of 485 nm. An increase in fluorescence indicates the formation of amyloid fibrils. The percentage of inhibition was calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.
Antioxidant Activity Assays
ABTS Assay: The antioxidant capacity was determined using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The ABTS radical cation (ABTS•+) was generated by reacting ABTS with potassium persulfate. The test compounds were added to the ABTS•+ solution, and the decrease in absorbance at 734 nm was measured. The antioxidant activity was expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP Assay: The ferric reducing antioxidant power (FRAP) assay was also used to assess the antioxidant activity of the compounds. This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The change in absorbance at 593 nm was monitored.
Anticancer and Antimicrobial Activity
A comprehensive search of the current scientific literature did not yield specific studies on the anticancer or antimicrobial activities of the novel bis-amiridine compounds discussed in this guide. While other classes of "bis-amidine" and "amidine" derivatives have shown promise in these therapeutic areas, this has not been reported for bis-amiridine compounds to date. Further research is warranted to explore the potential of these novel compounds in oncology and infectious diseases.
Conclusion
The novel bis-amiridine compounds of series 3 and 5 demonstrate significant potential as multifunctional agents for the treatment of Alzheimer's disease. Compounds in series 3 , with bis-N-acyl-alkylene spacers, are potent inhibitors of both AChE and BChE.[1] In contrast, compounds in series 5 , featuring bis-N-thiourea-alkylene spacers, exhibit a broader activity profile that includes cholinesterase inhibition, Aβ42 aggregation inhibition, and notable antioxidant properties.[1] The structure-activity relationships revealed in these studies provide a strong foundation for the further optimization of bis-amiridine derivatives as promising therapeutic leads. The detailed protocols and compiled data within this guide are intended to support and accelerate future research in this exciting area of drug discovery.
References
Amiridin's Effect on Monoamine Oxidase A and B Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the available scientific evidence regarding the effect of Amiridin, also known as Ipidacrine, on the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). While primarily recognized as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, research has explored its potential interaction with the monoamine oxidase system. This document summarizes the quantitative data, outlines the experimental methodology used in the key cited study, and presents relevant diagrams to illustrate the biochemical pathways and experimental workflow. The findings indicate that this compound's therapeutic effects, particularly in the context of Alzheimer's disease, are not primarily mediated through the inhibition of MAO-A or MAO-B.
Introduction to this compound and Monoamine Oxidase
This compound, chemically known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline, is a cognitive enhancer that functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Its primary clinical application is in the treatment of memory disorders.[1][2]
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine.[3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[4][5] Given the complex neurochemical imbalances in neurodegenerative diseases, the investigation of a compound's effect on multiple enzyme systems, including MAOs, is a critical aspect of drug discovery and development.
Quantitative Data on MAO-A and MAO-B Inhibition by this compound
A key in vitro study investigated the direct effects of this compound on the activity of MAO-A and MAO-B in the rat brain. The results of this comparative analysis are summarized in the table below.
| Compound | Enzyme | Concentration | Effect |
| This compound | MAO-A | 1 x 10⁻⁷ M - 5 x 10⁻⁴ M | No effect |
| MAO-B | 5 x 10⁻⁴ M | Inhibition | |
| Tacrine | MAO-A | 5 x 10⁻⁴ M | Inhibition |
| MAO-B | 1 x 10⁻⁷ M - 5 x 10⁻⁴ M | No effect | |
| Physostigmine | MAO-A & MAO-B | 1 x 10⁻⁷ M - 5 x 10⁻⁴ M | No effect |
| Piracetam | MAO-A & MAO-B | 1 x 10⁻⁴ M - 1 x 10⁻³ M | Dose-dependent increase in activity |
Data sourced from a study by Gankina et al. (1992).[6]
The study concluded that the therapeutic effects of this compound in the treatment of Alzheimer's disease are not related to its action on MAO-A and -B activity.[6]
Experimental Protocols
The following is a description of the probable experimental methodology based on the abstract of the pivotal study.
Objective: To determine the in vitro effects of this compound and other compounds on the activity of MAO-A and MAO-B in the rat brain.
Materials:
-
This compound (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopentane(b)quinoline monohydrate hydrochloride)
-
Tacrine
-
Physostigmine
-
Piracetam
-
Rat brain tissue
-
Substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., phenylethylamine or benzylamine)
-
Appropriate buffer solutions and reagents for enzyme assays
Procedure:
-
Preparation of Enzyme Source: Homogenize rat brain tissue in a suitable buffer to prepare a crude mitochondrial fraction, which is a rich source of MAO-A and MAO-B.
-
Enzyme Activity Assay:
-
Incubate the brain homogenate with specific substrates for MAO-A and MAO-B.
-
Measure the rate of product formation, which is indicative of enzyme activity. This can be done using various detection methods, such as spectrophotometry or fluorometry, by monitoring the appearance of the aldehyde product, hydrogen peroxide, or ammonia.
-
-
Inhibition Studies:
-
Pre-incubate the enzyme preparation with varying concentrations of this compound (ranging from 1 x 10⁻⁷ M to 5 x 10⁻⁴ M).
-
Initiate the enzymatic reaction by adding the specific substrate for either MAO-A or MAO-B.
-
Measure the enzyme activity in the presence of the inhibitor and compare it to the activity in a control sample without the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) if significant inhibition is observed.
-
Visualizations
Signaling Pathway of Monoamine Oxidase
Caption: Monoamine oxidase A and B catalyze the degradation of monoamines.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for assessing this compound's effect on MAO-A and MAO-B.
Conclusion
The available evidence strongly suggests that this compound (Ipidacrine) is not a potent inhibitor of either MAO-A or MAO-B. Inhibition of MAO-B was only observed at a high concentration (5 x 10⁻⁴ M), and no effect on MAO-A was detected within the tested range.[6] Therefore, the well-documented therapeutic effects of this compound in cognitive disorders are likely attributable to its primary mechanism of action as a cholinesterase inhibitor, rather than any significant modulation of the monoamine oxidase system. For researchers and drug development professionals, this indicates that the exploration of this compound's therapeutic potential should remain focused on its impact on the cholinergic system.
References
- 1. Ipidacrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. mentalhealth.com [mentalhealth.com]
- 6. [Effects of this compound and tacrine, drugs effective in Alzheimer's disease, on the activity of monoamine oxidase A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Amiridin's Anticholinesterase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the anticholinesterase activity of Amiridin. The document details the inhibitory profile of this compound and its derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), outlines comprehensive experimental protocols for assessing this activity, and visualizes key pathways and workflows.
Quantitative Anticholinesterase Activity of this compound and Its Derivatives
This compound demonstrates inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), has been determined for this compound and a variety of its derivatives. The data indicates that this compound acts as a potent cholinesterase inhibitor.
A study using rat brain homogenates reported an IC50 value of 1.3 µM for this compound (also known as NIK-247) against cholinesterase activity[1]. Further studies on specific human cholinesterases have provided more detailed insights, particularly for butyrylcholinesterase.
The following tables summarize the available quantitative data for this compound and some of its key derivatives to illustrate the structure-activity relationship and the characteristic mixed-type inhibition.
Table 1: Cholinesterase Inhibitory Activity of this compound (Parent Compound)
| Compound | Enzyme | Enzyme Source | IC50 (µM) | Reference |
| This compound (NIK-247) | Cholinesterase | Rat Brain Homogenate | 1.3 | [1] |
Table 2: Anticholinesterase Activity of Selected this compound Derivatives
| Compound ID | Enzyme | IC50 (µM) | Ki (µM) | αKi (µM) | Inhibition Type | Reference |
| Compound 3a | AChE | - | 0.772 ± 0.047 | 2.62 ± 0.13 | Mixed-type reversible | |
| BChE | - | 0.0578 ± 0.0025 | 0.189 ± 0.007 | Mixed-type reversible | ||
| Compound 5d | AChE | - | 1.18 ± 0.08 | 7.75 ± 0.11 | Mixed-type reversible | |
| BChE | - | 0.340 ± 0.012 | 1.85 ± 0.06 | Mixed-type reversible | ||
| Compound 5h | AChE | 1.83 ± 0.03 | 1.50 ± 0.12 | 2.58 ± 0.23 | Mixed-type reversible |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the anticholinesterase activity of a compound like this compound in vitro.
Determination of IC50 using Ellman's Method
This protocol is adapted from established methods for determining cholinesterase inhibition.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
This compound or its derivatives
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare AChE or BChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
Phosphate buffer
-
This compound solution at various concentrations (or solvent for control)
-
AChE or BChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction:
-
Add DTNB solution to all wells.
-
Add ATCI solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Determination of Inhibition Type and Kinetic Parameters (Ki and αKi)
This protocol is designed to elucidate the mechanism of enzyme inhibition.
Materials:
-
Same as for IC50 determination.
Procedure:
-
Assay Setup:
-
Perform the cholinesterase activity assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
-
A typical experiment would involve at least three different concentrations of this compound (including a zero-inhibitor control) and a range of substrate concentrations for each inhibitor concentration.
-
-
Measurement:
-
Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the pattern of the lines on the plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Mixed-type inhibition: Lines intersect at a point to the left of the y-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
From the Lineweaver-Burk plot, determine the apparent Vmax (Vmax,app) and apparent Km (Km,app) at each inhibitor concentration.
-
To determine the inhibition constants:
-
For competitive inhibition, calculate Ki from the change in Km.
-
For non-competitive inhibition, calculate Ki from the change in Vmax.
-
For mixed-type inhibition, create secondary plots (e.g., replots of the slopes and y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration) to determine Ki (the competitive inhibition constant) and αKi (the uncompetitive inhibition constant).
-
-
Mandatory Visualizations
Signaling Pathway of Cholinesterase Inhibition
Caption: Cholinesterase Inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 Determination.
Logical Relationship for Mixed-Type Inhibition Kinetics
Caption: Mixed-Type Reversible Inhibition Kinetics.
References
An In-depth Technical Guide to the Target Binding and Molecular Interactions of Amiridin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiridin, a quinoline (B57606) derivative, has garnered significant interest for its therapeutic potential, primarily attributed to its potent inhibition of cholinesterases. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's biological activity, with a detailed focus on its target binding and intermolecular interactions. Through an in-depth analysis of available scientific literature, this document elucidates the quantitative aspects of this compound's binding affinity, the specific molecular interactions at its primary targets, and the associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.
Primary Molecular Targets: Acetylcholinesterase and Butyrylcholinesterase
This compound's principal mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This enhanced cholinergic activity is the basis for its use in conditions characterized by cholinergic deficits.
Binding Affinity and Inhibition Kinetics
This compound and its derivatives are potent, reversible inhibitors of both AChE and BChE. Kinetic studies have characterized this inhibition as a mixed-type mechanism. This indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding capability underscores the complexity of its inhibitory action.
Quantitative analysis of the inhibitory potency of this compound and its derivatives is typically expressed in terms of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For mixed-type inhibitors, two dissociation constants are relevant: Ki, for the binding of the inhibitor to the free enzyme, and αKi (or Ki'), for the binding to the enzyme-substrate complex. The parameter α indicates the degree to which the binding of the inhibitor alters the enzyme's affinity for its substrate.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | αKi (µM) | α | Reference |
| This compound | AChE | - | - | - | - | Data for the parent compound is less consistently reported in comparative studies. |
| This compound Derivative (3a) | AChE | - | 0.772 ± 0.047 | 2.62 ± 0.13 | 3.39 | [1] |
| This compound Derivative (3a) | BChE | - | 0.0578 ± 0.0025 | 0.189 ± 0.007 | 3.27 | [1] |
| This compound Derivative (5d) | AChE | - | 1.18 ± 0.08 | 7.75 ± 0.11 | 6.57 | [1] |
| This compound Derivative (5d) | BChE | - | 0.340 ± 0.012 | 1.85 ± 0.06 | 5.44 | [1] |
| This compound-piperazine hybrid (5h) | AChE | 1.83 ± 0.03 | 1.50 ± 0.12 | 2.58 ± 0.23 | 1.72 | [2] |
Note: The table summarizes representative data for this compound derivatives. The inhibitory constants for the parent this compound molecule are not as readily available in the reviewed literature, which often focuses on newer, more potent derivatives.
Molecular Interactions at the Binding Sites
The active site of AChE is located at the bottom of a deep and narrow gorge, which contains two main binding sites: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS)[3]. This compound and its derivatives have been shown to interact with both of these sites, contributing to their mixed-type inhibition profile.
Catalytic Active Site (CAS): The CAS is where the hydrolysis of acetylcholine occurs and contains the catalytic triad (B1167595) (Ser203, His447, Glu334 in human AChE). Molecular docking studies of this compound derivatives have revealed key interactions within the CAS. For instance, the protonated amiridine group can form hydrogen bonds with the main chain oxygen of Trp86 or interact with the side chain of Glu202 [4]. These interactions anchor the inhibitor within the catalytic site, preventing the binding and hydrolysis of acetylcholine.
Peripheral Anionic Site (PAS): The PAS is located at the entrance of the active site gorge and is involved in substrate guidance and allosteric modulation of catalysis. It is also implicated in the pathologic aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease[5]. This compound and its derivatives have been shown to bind to the PAS, which is consistent with their non-competitive inhibitory component. This interaction can physically obstruct the entry of the substrate to the CAS and may also induce conformational changes that allosterically inhibit the enzyme. Key residues in the PAS that interact with inhibitors include Tyr72, Tyr124, Trp286, Tyr337, and Tyr341 [3][6]. The ability of this compound derivatives to displace propidium (B1200493) iodide, a known PAS ligand, provides experimental evidence for their binding to this site[4][5].
The following diagram illustrates the dual-site binding of an this compound derivative within the AChE active site gorge.
Impact on Cholinergic Signaling Pathways
The primary consequence of AChE and BChE inhibition by this compound is the potentiation of cholinergic signaling. This occurs at both presynaptic and postsynaptic levels.
Presynaptic Effects: Increased acetylcholine levels in the synapse can act on presynaptic autoreceptors (typically M2 muscarinic receptors), which can provide negative feedback to inhibit further acetylcholine release. However, the overall effect is a net increase in cholinergic transmission.
Postsynaptic Effects: The elevated concentration of acetylcholine in the synaptic cleft leads to enhanced activation of postsynaptic muscarinic and nicotinic acetylcholine receptors, triggering downstream signaling cascades.
The sustained activation of muscarinic receptors can trigger various intracellular signaling pathways, including the Gq-coupled pathway leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the Gi-coupled pathway which inhibits adenylyl cyclase. Nicotinic receptor activation, being ligand-gated ion channels, directly leads to cation influx, primarily Na+ and Ca2+, causing membrane depolarization and activation of calcium-dependent signaling pathways[7][8].
Potential Secondary Targets and Neuroprotective Mechanisms
Beyond its primary role as a cholinesterase inhibitor, research suggests that this compound and its derivatives may possess other neuroprotective properties.
Modulation of β-Amyloid Aggregation
As previously mentioned, the binding of this compound derivatives to the PAS of AChE is significant because this site is known to promote the aggregation of β-amyloid peptides[5]. By occupying the PAS, these compounds can interfere with the AChE-induced aggregation of β-amyloid, suggesting a potential disease-modifying effect in Alzheimer's disease.
Interaction with NMDA Receptors
Some quinoline derivatives have been investigated for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. While direct and potent antagonism of NMDA receptors by the parent this compound molecule is not well-established, some amidine-containing compounds have been shown to inhibit NMDA receptors[9][10]. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death. Therefore, any antagonistic activity at this receptor could contribute to the neuroprotective profile of this compound-related compounds.
Monoamine Oxidase Inhibition
There is limited evidence to suggest that this compound itself is a potent monoamine oxidase (MAO) inhibitor. However, some antidepressants with structural similarities have been shown to inhibit MAO[11][12]. MAO is responsible for the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO could lead to increased levels of these neurotransmitters, which may have mood-regulating and additional neuroprotective effects. Further investigation is required to determine the significance, if any, of MAO inhibition by this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity and inhibition.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm.
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Test compound (inhibitor) solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C[13].
-
Reaction Initiation: To all wells except the blank, add 10 µL of ATCI solution to start the reaction. For the blank, add 10 µL of deionized water[13].
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes[13].
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Determination of Ki and α for Mixed-Type Inhibition
Principle: The kinetic parameters for a mixed-type inhibitor are determined by measuring the enzyme's initial velocity at various substrate and inhibitor concentrations. The data are then fitted to the Michaelis-Menten equation for mixed inhibition.
Procedure:
-
Perform the AChE inhibition assay (as described in 4.1) using a range of substrate (ATCI) concentrations and several fixed concentrations of the inhibitor.
-
For each inhibitor concentration (including zero), determine the initial reaction velocities (v) at each substrate concentration ([S]).
-
Data Analysis using Non-linear Regression:
-
Fit the data directly to the mixed-inhibition equation: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S] * (1 + [I]/(α * Ki)))
-
Where:
-
v is the initial velocity
-
Vmax is the maximum velocity
-
Km is the Michaelis constant
-
[S] is the substrate concentration
-
[I] is the inhibitor concentration
-
Ki is the inhibition constant for binding to the free enzyme
-
α is the factor by which inhibitor binding changes the affinity for the substrate
-
-
Use a suitable software package (e.g., GraphPad Prism) to perform the non-linear regression and obtain the values for Vmax, Km, Ki, and α.
-
-
Data Analysis using Lineweaver-Burk Plots (Double Reciprocal Plots):
-
Plot 1/v versus 1/[S] for each inhibitor concentration.
-
For mixed inhibition, the lines will intersect to the left of the 1/v axis.
-
The apparent Vmax (Vmax,app) and apparent Km (Km,app) can be determined from the y-intercept (1/Vmax,app) and x-intercept (-1/Km,app) of each line.
-
Secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration can be used to determine Ki and α.
-
Conclusion
This compound and its derivatives are potent mixed-type reversible inhibitors of acetylcholinesterase and butyrylcholinesterase. Their mechanism of action involves binding to both the catalytic active site and the peripheral anionic site of these enzymes, leading to a significant potentiation of cholinergic signaling. The interaction with the peripheral anionic site may also confer neuroprotective effects by inhibiting β-amyloid aggregation. While the primary therapeutic effects of this compound are attributed to its anticholinesterase activity, further research into its potential interactions with other targets, such as NMDA receptors, and its broader effects on intracellular signaling cascades will provide a more complete understanding of its pharmacological profile and may open new avenues for therapeutic applications. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate molecular interactions of this promising class of compounds.
References
- 1. scribd.com [scribd.com]
- 2. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel benzopolycyclic amines with NMDA receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Computational Design and Evaluation of Novel Rivastigmine Analogues Targeting hAChE in Alzheimer ’s disease [psj.mums.ac.ir]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Amiridin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro inhibitory activity of Amiridin against acetylcholinesterase (AChE) using a colorimetric method. The provided methodology is based on the well-established Ellman's method, which is a simple, reliable, and widely used assay for measuring cholinesterase activity.[1]
Principle of the Assay
The acetylcholinesterase inhibition assay is based on a two-step enzymatic reaction.[1][2] First, acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863).[2] The resulting thiocholine is a thiol compound that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[1] The absorbance of TNB is measured spectrophotometrically at 412 nm.[1][2] The rate of color formation is directly proportional to the AChE activity.[2] In the presence of an inhibitor like this compound, the rate of acetylthiocholine hydrolysis is reduced, leading to a decreased rate of color formation.[1] The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.[1]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against acetylcholinesterase is quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (AChE) | 4.44 ± 0.36 |
| Tacrine (Reference) | Acetylcholinesterase (AChE) | 0.601 ± 0.047 |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.040 ± 0.004 |
Table based on data from literature[1].
Experimental Protocol
This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations of this compound.
3.1. Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
This compound (Test Compound)
-
Donepezil or Tacrine (Positive Control)
-
Acetylthiocholine iodide (ATCI) (Substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
3.2. Preparation of Solutions
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of the phosphate buffer. Store protected from light.
-
ATCI Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
AChE Enzyme Solution (0.1 U/mL): Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
3.3. Assay Procedure (96-well plate)
-
Plate Setup:
-
Blank: Contains all reagents except the enzyme, to account for non-enzymatic hydrolysis of the substrate.
-
Control (100% activity): Contains all reagents and the solvent used for the test compound (e.g., DMSO).
-
Test Sample (with inhibitor): Contains all reagents and the test compound (this compound) at various concentrations.
-
Positive Control: Contains all reagents and a known AChE inhibitor like Donepezil or Tacrine.
-
-
Reaction Mixture Preparation:
-
Add 140 µL of Phosphate Buffer to each well.
-
Add 20 µL of the this compound solution at various concentrations to the test sample wells. For the control wells, add 20 µL of the buffer (containing the same percentage of DMSO as the test sample wells).
-
Add 20 µL of the DTNB solution to all wells.
-
Add 10 µL of the AChE enzyme solution to all wells except the blank wells. Add 10 µL of buffer to the blank wells.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.
3.4. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of all other wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% inhibition.
Signaling Pathways and Experimental Workflows
4.1. Acetylcholinesterase Catalytic Pathway
Caption: Catalytic hydrolysis of acetylcholine by acetylcholinesterase.
4.2. Experimental Workflow for AChE Inhibition Assay
References
- 1. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphing cholinesterase inhibitor amiridine into multipotent drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Amiridin Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amiridin is a compound of interest for various cell-based assays. Accurate and consistent experimental results rely on the correct preparation of stock solutions and subsequent working solutions. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications. The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO), which facilitates its dissolution and stability.[1]
This compound Properties
A summary of the key chemical and storage properties of this compound is presented below. Proper handling and storage are critical to maintain the compound's efficacy and stability.
| Property | Recommendation | Citation(s) |
| Recommended Solvent | Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[1] | [1] |
| Ethanol can also be a viable option for some formulations.[1] | [1] | |
| Stock Solution Storage | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[1] | [1] |
| Store at -80°C for up to 6 months.[1] | [1] | |
| Store at -20°C for up to 1 month.[1] | [1] | |
| Protect from light and store under nitrogen for best results.[1] | [1] | |
| Aqueous Solution Storage | Not recommended for long-term storage; should be used within one day.[1] | [1] |
Experimental Protocols
Materials Required
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for troubleshooting)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
-
Acclimatization: Bring the vial of this compound powder and a sealed bottle of anhydrous, cell-culture grade DMSO to room temperature.[1]
-
Calculation:
-
Determine the molecular weight (MW) of this compound from the manufacturer's data sheet.
-
Use the following formula to calculate the volume of DMSO required to make a 10 mM stock solution:
-
Volume (L) = (Mass of this compound (g) / MW of this compound ( g/mol )) / 0.010 mol/L
-
-
-
Dissolution:
-
Under aseptic conditions in a laminar flow hood, add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates. If dissolution is difficult, gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[1]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This is crucial to avoid repeated freeze-thaw cycles.[1]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the aliquots are protected from light.[1]
-
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.[1]
-
Medium Preparation: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.[1]
-
Dilution:
-
In a sterile tube, add the required volume of pre-warmed medium for your experiment.[1]
-
While gently vortexing the tube of media, add the required volume of the DMSO stock solution drop-by-drop to achieve your desired final concentration.[1]
-
Important: Ensure the final DMSO concentration in the medium is non-toxic to your cells, typically below 0.1%.[1]
-
-
Application: Immediately add the prepared working solution to your cell cultures.
Mandatory Visualization
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound Stock and Working Solution Preparation.
References
Recommended Amiridin Dosage for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of Amiridin for in vivo studies in rodent models, particularly focusing on cognitive enhancement and neuroprotection research. The information is compiled from available preclinical data to assist in the design of effective and reproducible experiments.
Overview and Mechanism of Action
This compound (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline) is a reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor. Its primary mechanism of action involves increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft by preventing its breakdown by cholinesterases. This cholinergic enhancement is believed to be the basis for its effects on learning and memory.
Signaling Pathway of this compound's Cholinesterase Inhibition
Caption: Mechanism of this compound's action in the synapse.
Recommended Dosages
The following tables summarize the recommended dosages of this compound for in vivo rodent studies based on available literature. It is crucial to note that the optimal dose may vary depending on the specific animal model, age, and experimental paradigm. Therefore, pilot studies are recommended to determine the most effective dose for your specific research question.
Effective Dosages for Cognitive Enhancement
| Species | Administration Route | Dosage Range | Application | Reference |
| Mouse | Oral (p.o.) | 0.3 - 1 mg/kg | Facilitation of shuttle avoidance response acquisition | [1] |
| Mouse | Subcutaneous (s.c.) | 1 - 3 mg/kg | Facilitation of shuttle avoidance response acquisition | [1] |
| Rat | Oral (p.o.) | Not specified | Improvement in passive avoidance test in aged rats (20-day treatment) | [2] |
Toxicity Data (LD50)
| Species | Administration Route | LD50 | Reference |
| Mouse | Oral (p.o.) | 1890 mg/kg | |
| Mouse | Subcutaneous (s.c.) | 676 mg/kg | |
| Mouse | Intravenous (i.v.) | 39.6 mg/kg | |
| Rat | Oral (p.o.) | 68 mg/kg | [3] |
| Rat | Subcutaneous (s.c.) | 60 mg/kg | [3] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. This data is provided for safety considerations and to establish a therapeutic window.
Experimental Protocols
This compound Administration Protocol
This protocol outlines the general procedure for preparing and administering this compound to rodents.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Animal scale
-
Appropriate syringes and needles (e.g., 27-30 gauge for s.c. injection, gavage needle for oral administration)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve the this compound hydrochloride in sterile saline to the desired concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare fresh on the day of the experiment.
-
-
Animal Preparation:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
-
Administration:
-
Oral (p.o.): Administer the calculated volume of the this compound solution using an oral gavage needle. Ensure the needle is inserted correctly to avoid injury.
-
Subcutaneous (s.c.): Administer the calculated volume as a subcutaneous injection in the scruff of the neck.
-
Passive Avoidance Test Protocol
The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents. This protocol is a general guideline and may need to be adapted based on the specific apparatus and research goals.
Apparatus:
A two-compartment apparatus with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Experimental Workflow:
Caption: Workflow for the passive avoidance test.
Procedure:
-
Habituation (2-3 days prior to training):
-
Handle the animals for a few minutes each day to acclimate them to the experimenter and reduce stress.
-
-
Training Day:
-
Administer this compound or the vehicle at the appropriate time before the training session (e.g., 30-60 minutes).
-
Place the rodent in the light compartment of the apparatus.
-
After a short acclimation period (e.g., 30 seconds), open the guillotine door.
-
When the rodent enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the shock, remove the animal from the apparatus and return it to its home cage.
-
Record the latency to enter the dark compartment.
-
-
Testing Day (24 hours after training):
-
Place the rodent back into the light compartment.
-
Open the guillotine door.
-
Measure the latency for the animal to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.
-
No foot shock is delivered during the testing phase.
-
A cut-off time (e.g., 300 seconds) is typically set, and if the animal does not enter the dark compartment within this time, it is assigned the maximum latency.
-
Pharmacokinetic Data
Detailed pharmacokinetic parameters for this compound in rodents, such as Cmax (maximum plasma concentration), T1/2 (half-life), and bioavailability, are not extensively reported in the publicly available literature. Researchers should consider conducting pharmacokinetic studies to determine these parameters for their specific experimental conditions, as they can significantly influence the dosing regimen and the interpretation of results.
Conclusion
The recommended dosages and protocols provided in these application notes serve as a starting point for designing in vivo rodent studies with this compound. The effective dose range for cognitive enhancement in mice appears to be between 0.3 and 3 mg/kg, depending on the route of administration. Toxicity data indicates a reasonable therapeutic window. It is imperative to perform pilot studies to optimize the dosage and experimental procedures for each specific research context.
References
- 1. Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer's Activity Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amiridin Administration in Animal Models of Cognitive Decline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiridin, a reversible cholinesterase inhibitor, has demonstrated potential as a cognitive-enhancing agent. Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By increasing acetylcholine levels in the synaptic cleft, this compound enhances cholinergic neurotransmission, which is crucial for learning and memory processes. These application notes provide detailed protocols for the administration of this compound in rodent models of cognitive decline, specifically focusing on the scopolamine-induced amnesia model and aged animal models. The provided methodologies and data will guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and related compounds.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on cognitive function in animal models.
Table 1: Effect of this compound on Passive Avoidance Learning in Aged Rats
| Animal Model | Treatment Group | N | Dosage and Administration | Duration | Key Finding |
| Aged Rats (18 months) | Control (Young, 3 months) | - | - | - | Baseline learning ability |
| Control (Old, 18 months) | - | Vehicle | 20 days | Significantly reduced learning ability compared to young rats. | |
| This compound | - | Not specified in abstract | 20 days | Improved latency in the passive avoidance test to the level of 3-month-old rats.[1] | |
| Tacrine | - | Not specified in abstract | 20 days | Improved latency in the passive avoidance test to the level of 3-month-old rats.[1] | |
| Piracetam | - | Not specified in abstract | 20 days | Improved latency in the passive avoidance test to the level of 3-month-old rats.[1] |
Table 2: Behavioral Effects of this compound in Mice
| Animal Model | Behavioral Test | Dosage and Administration | Key Finding |
| Mice | Ambulatory Activity | 0.3-10 mg/kg, s.c. | No marked changes in ambulatory activity. |
| Scopolamine-induced Hyperambulation | 0.3-10 mg/kg, s.c. | No antagonistic effect on scopolamine-induced increase in ambulation. | |
| Discrete Shuttle Avoidance (Acquisition) | 1-3 mg/kg, s.c. & 0.3-1 mg/kg, p.o. | Facilitated the acquisition process of the avoidance response.[2] | |
| Discrete Shuttle Avoidance (Retention) | 1-3 mg/kg, s.c. & 0.3-1 mg/kg, p.o. | Elicited good retention of the avoidance response after 24 hours.[2] |
Experimental Protocols
Scopolamine-Induced Amnesia Model in Mice
This model is widely used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment.
Materials:
-
This compound
-
Scopolamine (B1681570) hydrobromide
-
Saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., distilled water, saline)
-
Male Swiss albino mice (20-25 g)
-
Behavioral testing apparatus (e.g., Passive Avoidance Box, Morris Water Maze)
Protocol:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):
-
Vehicle Control: Receives vehicle for both this compound and scopolamine.
-
Scopolamine Control: Receives vehicle for this compound and scopolamine.
-
This compound Treatment Group(s): Receives desired dose(s) of this compound (e.g., 0.3, 1, 3 mg/kg, p.o.) and scopolamine.
-
Positive Control (e.g., Donepezil): Receives a standard cognitive enhancer and scopolamine.
-
-
Drug Administration:
-
Administer this compound or its vehicle orally (p.o.) or subcutaneously (s.c.) 60 minutes before the behavioral test training session.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the training session to induce amnesia.
-
-
Behavioral Testing (Passive Avoidance Test):
-
Acquisition Trial: Place each mouse in the light compartment of the passive avoidance apparatus. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Retention Trial: 24 hours after the acquisition trial, place the mouse back in the light compartment and measure the step-through latency (the time it takes for the mouse to enter the dark compartment). A longer latency indicates better memory retention.
-
-
Data Analysis: Analyze the step-through latency data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Aged Rat Model of Cognitive Decline
This model utilizes the natural cognitive decline that occurs with aging.
Materials:
-
This compound
-
Young adult rats (e.g., 3 months old)
-
Aged rats (e.g., 18 months old)
-
Vehicle for this compound
-
Behavioral testing apparatus (e.g., Passive Avoidance Box)
Protocol:
-
Animal Selection and Acclimatization: Obtain young and aged rats and allow them to acclimatize to the housing conditions for at least one week.
-
Group Allocation: Divide the aged rats into a control group and one or more this compound treatment groups. A group of young rats will serve as a baseline control.
-
Drug Administration: Administer this compound or vehicle to the aged rats daily for a specified period (e.g., 20 days) via the chosen route (e.g., oral gavage).[1]
-
Behavioral Testing (Passive Avoidance Test):
-
Conduct the passive avoidance test as described in the scopolamine model protocol.
-
-
Biochemical Analysis (Optional):
-
Following behavioral testing, brain tissue (e.g., cortex, hippocampus) can be collected to measure acetylcholinesterase activity or other relevant biomarkers.
-
-
Data Analysis: Compare the behavioral performance and biochemical markers between the different groups using statistical analysis.
Mandatory Visualizations
Signaling Pathway of this compound in Enhancing Cognition
Caption: this compound enhances cognition by inhibiting AChE.
Experimental Workflow for Scopolamine-Induced Amnesia Model
Caption: Workflow for testing this compound in a scopolamine model.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's cognitive enhancement.
References
Application Note: Molecular Docking of Amiridin with Acetylcholinesterase
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key therapeutic strategy for managing AD symptoms involves inhibiting the enzyme Acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, the levels of acetylcholine in the brain can be increased, leading to improved cholinergic neurotransmission. Amiridin, a derivative of tacrine, is an inhibitor of AChE. Molecular docking is a powerful computational technique used in drug discovery to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, like the AChE enzyme. This application note provides a detailed protocol for performing molecular docking studies to analyze the interaction between this compound and human AChE, predict its binding affinity, and identify key molecular interactions.
Principle
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding free energy. The output provides insights into the binding mode, affinity (strength of binding), and the specific amino acid residues involved in the interaction, guiding further drug design and optimization efforts.
Detailed Experimental Protocol
This protocol outlines the procedure for a molecular docking study of this compound with human Acetylcholinesterase (AChE) using industry-standard software such as AutoDock Vina and UCSF Chimera for visualization and preparation.
Preparation of the Receptor (Acetylcholinesterase)
-
Retrieve Protein Structure: Download the 3D crystal structure of human AChE from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7 , which is a complex with the inhibitor donepezil.[1]
-
Clean the Structure: Load the PDB file into a molecular visualization program like UCSF Chimera or Discovery Studio.
-
Remove Unnecessary Molecules: Delete all non-essential components from the structure, including water molecules, ions, and the co-crystallized ligand (e.g., donepezil).[1][2] This ensures the binding site is empty for docking this compound.
-
Prepare the Protein: Use the software's protein preparation utility (e.g., 'Dock Prep' in Chimera). This step involves:
-
Adding polar hydrogen atoms to the protein.
-
Assigning partial charges to each atom (e.g., Gasteiger charges).[3]
-
Repairing any missing side chains or loops if necessary.
-
-
Save the Prepared Receptor: Save the cleaned and prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem or ZINC. Save it in a standard format like SDF or MOL2.
-
Load and Prepare Ligand: Open the ligand file in UCSF Chimera.
-
Energy Minimization: Perform energy minimization on the ligand's structure to obtain a stable, low-energy conformation.[2] Use a suitable force field like AMBER.
-
Assign Charges and Define Torsions: Assign Gasteiger charges to the ligand atoms and allow the software to detect the rotatable bonds (torsions).
-
Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.
Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The active site of AChE is located at the bottom of a deep, narrow gorge.[4] To define the docking search space, a grid box must be centered on this active site. The coordinates can be determined from the position of the original co-crystallized ligand in PDB ID 4EY7.[1][5]
-
A typical grid box size is 20 x 20 x 20 Å to encompass the entire active site gorge.
-
The XYZ coordinates for the center of the grid for PDB ID 4EY7 are approximately -14.0, -43.8, 27.6 .[1]
-
-
Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina.
-
Run Docking Simulation: Execute AutoDock Vina from the command line, pointing to the configuration file.
[6]
Analysis of Docking Results
-
Evaluate Binding Affinity: The primary output is the binding affinity score in kcal/mol , found in the log file and the output PDBQT file. The most negative score represents the most favorable binding pose. [7]2. Visualize Docked Poses: Load the receptor PDBQT and the output docking_results.pdbqt file into a visualization tool like PyMOL or Discovery Studio. [1]3. Analyze Molecular Interactions: Examine the top-ranked pose to identify key molecular interactions between this compound and AChE residues. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Interactions with non-polar residues.
-
π-π Stacking: Interactions between aromatic rings of the ligand and residues like Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe). [8]Key residues in the AChE active site include Trp86, Asp74, Tyr124, Ser125, Tyr337, and His447. [4][7][8]
-
Data Presentation
Quantitative results from the docking simulation should be summarized for clarity and comparison.
Table 1: Summary of Docking Results for this compound-AChE Complex
| Compound | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds |
| This compound | -10.4 | 2 |
| Reference (e.g., Donepezil) | -10.8 | 3 |
Table 2: Predicted Molecular Interactions between this compound and AChE Active Site Residues
| AChE Residue | Interaction Type | Distance (Å) |
| Tyr337 | Hydrogen Bond | 2.9 |
| His447 | Hydrogen Bond | 3.1 |
| Trp86 | π-π Stacking | 3.5 |
| Tyr124 | Hydrophobic (Alkyl) | 4.2 |
| Asp74 | Electrostatic | 3.8 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz help visualize the logical flow of the protocol and the resulting molecular interactions.
Caption: Molecular docking workflow from preparation to analysis.
Caption: Key interactions between this compound and AChE active site.
References
- 1. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Identification of AChE targeted therapeutic compounds for Alzheimer’s disease: an in-silico study with DFT integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 7. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amiridin Conjugates in Multi-Target Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiridin, a quinoline (B57606) derivative, has emerged as a promising scaffold in the design of multi-target-directed ligands (MTDLs), particularly for complex neurodegenerative disorders like Alzheimer's disease. The core concept behind this compound conjugates is to synergistically address multiple pathological cascades with a single molecular entity. This approach offers potential advantages over combination therapies, including improved pharmacokinetic profiles and patient compliance. These application notes provide an overview of the use of this compound conjugates in multi-target drug discovery, with a focus on Alzheimer's disease, and detail the experimental protocols for their synthesis and biological evaluation.
The primary strategy involves conjugating the this compound core, a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with other pharmacophores through various linkers. These appended moieties are rationally designed to target other key aspects of Alzheimer's pathology, such as β-amyloid (Aβ) aggregation, oxidative stress, and metal dyshomeostasis.
Multi-Target Signaling Pathways in Alzheimer's Disease
This compound conjugates are designed to modulate several signaling pathways implicated in the pathogenesis of Alzheimer's disease. The primary targets are the cholinergic system and the amyloid cascade. However, their multi-target nature suggests potential interactions with other neuroprotective and neuroinflammatory pathways.
While direct experimental evidence for the modulation of PI3K/Akt and Wnt/β-catenin signaling pathways by this compound conjugates is still emerging, their neuroprotective effects may be mediated through these or other related pathways. For instance, by inhibiting cholinesterases, this compound conjugates increase acetylcholine (B1216132) levels, which can, in turn, activate pro-survival signaling cascades like the PI3K/Akt pathway. Furthermore, their ability to inhibit Aβ aggregation and reduce oxidative stress could indirectly alleviate the downregulation of the Wnt/β-catenin pathway observed in Alzheimer's disease. The MAPK/ERK and CREB signaling pathways, which are crucial for neuronal survival and synaptic plasticity, also represent potential downstream targets of the multifaceted action of this compound conjugates.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative this compound conjugates from various studies.
Table 1: Cholinesterase Inhibitory Activity of this compound Conjugates
| Conjugate Type | Linker | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound-Salicylamide | (CH₂)₈ | AChE | 0.265 | [1][2] |
| BChE | 0.01 | [1][2] | ||
| This compound-Thiouracil | (CH₂)₃ | AChE | >10 | [3] |
| BChE | 0.752 | [3] | ||
| This compound-Piperazine | N-chloroacetyl | AChE | Varies with substitution | [1] |
| BChE | Moderate inhibition | [1] |
Table 2: Inhibition of β-Amyloid (Aβ₄₂) Aggregation by this compound Conjugates
| Conjugate Type | Linker | Inhibition (%) | Reference |
| This compound-Salicylamide | (CH₂)₈ | up to 96.7 | [1] |
Experimental Protocols
Synthesis of this compound-Salicylamide Conjugates
This protocol describes a general method for the synthesis of this compound-salicylamide conjugates with varying alkylene spacer lengths.
Materials:
-
Amiridine
-
Chloroacetyl chloride
-
Appropriate diamine (e.g., 1,8-diaminooctane)
-
Salicylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of N-chloroacetylamiridine:
-
Dissolve Amiridine in dry DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA to the solution.
-
Slowly add a solution of chloroacetyl chloride in dry DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Synthesis of Amiridine with Aminoalkyl Linker:
-
Dissolve N-chloroacetylamiridine in DMF.
-
Add an excess of the desired diamine (e.g., 1,8-diaminooctane).
-
Stir the reaction mixture at 60-80°C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Synthesis of the Final this compound-Salicylamide Conjugate:
-
Dissolve salicylic acid in a mixture of DCM and DMF.
-
Add EDC and HOBt to the solution and stir for 30 minutes at 0°C.
-
Add a solution of the amiridine with the aminoalkyl linker in DCM.
-
Add TEA to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final conjugate by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol details the colorimetric method for determining the inhibitory activity of this compound conjugates against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATChI)
-
Butyrylthiocholine iodide (BTChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound conjugate stock solutions (in DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.
-
Prepare a 10 mM DTNB solution in the phosphate buffer.
-
Prepare 75 mM stock solutions of ATChI and BTChI in deionized water.
-
Prepare serial dilutions of the this compound conjugate stock solution in phosphate buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
20 µL of the this compound conjugate solution (or buffer for the control)
-
-
Add 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATChI for AChE or BTChI for BChE).
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 5-10 minutes to monitor the rate of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each conjugate concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
β-Amyloid (Aβ₄₂) Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol describes a fluorometric assay to evaluate the ability of this compound conjugates to inhibit the self-aggregation of Aβ₄₂ peptides.
Materials:
-
Human β-amyloid (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
This compound conjugate stock solutions (in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Aβ₄₂ by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer like phosphate buffer to a final concentration of 1-2 mg/mL. To obtain monomeric Aβ₄₂, the solution should be freshly prepared and filtered.
-
Prepare a stock solution of ThT (e.g., 1 mM) in the assay buffer.
-
Prepare serial dilutions of the this compound conjugate stock solution in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well black plate, mix the Aβ₄₂ solution with the this compound conjugate at various concentrations (or buffer for the control). The final concentration of Aβ₄₂ is typically in the range of 10-20 µM.
-
Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote aggregation.
-
After the incubation period, add the ThT solution to each well to a final concentration of approximately 5-10 µM.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ₄₂ aggregation for each conjugate concentration using the formula: % Inhibition = [(F_control - F_inhibitor) / F_control] x 100 where F_control is the fluorescence intensity of the Aβ₄₂ solution without the inhibitor, and F_inhibitor is the fluorescence intensity in the presence of the inhibitor.
-
Conclusion
This compound conjugates represent a promising strategy in the development of multi-target drugs for Alzheimer's disease. By combining cholinesterase inhibition with other relevant biological activities, these compounds have the potential to offer a more holistic therapeutic approach. The protocols detailed in these application notes provide a framework for the synthesis and evaluation of novel this compound conjugates, facilitating further research and development in this exciting field of medicinal chemistry. Further investigation into the precise molecular mechanisms and their effects on intracellular signaling pathways will be crucial for optimizing the therapeutic potential of these multi-functional agents.
References
Application Notes and Protocols for an In Vitro Model to Assess Amiridin Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiridin, a reversible acetylcholinesterase (AChE) inhibitor, has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanism of action of this compound is the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Establishing a robust in vitro model is crucial for elucidating the pharmacodynamic properties of this compound, including its potency, selectivity, and effects on neuronal function.
These application notes provide a comprehensive overview and detailed protocols for establishing an in vitro model to assess the pharmacodynamics of this compound. The described model utilizes a combination of biochemical and cell-based assays to characterize the compound's activity, from direct enzyme inhibition to its effects on neuronal viability and function.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Spacer Length (n) | IC50 (AChE) in µM | IC50 (BChE) in µM |
| bis-Amiridine Derivative 3a | 2 | 2.9 | 0.13 |
| bis-Amiridine Derivative 3b | 3 | 1.8 | 0.08 |
| bis-Amiridine Derivative 3c | 4 | 1.4 | 0.067 |
Data represents the half-maximal inhibitory concentration (IC50) for bis-N-acyl-alkylene derivatives of this compound.
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Pharmacodynamic Assessment
Caption: Experimental workflow for assessing this compound pharmacodynamics.
Logical Diagram of the In Vitro Modeling Approach
Caption: In vitro modeling approach for this compound.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research. Upon differentiation, these cells exhibit a more mature neuronal phenotype, making them suitable for assessing the effects of neuroactive compounds.
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)/F12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding for Differentiation: Seed cells at a density of 1 x 10^5 cells/cm^2 in culture vessels.
-
Differentiation - Step 1: After 24 hours, replace the medium with differentiation medium containing DMEM/F12, 1% FBS, and 10 µM Retinoic Acid.
-
Differentiation - Step 2: After 3-4 days, replace the medium with a neurobasal medium supplemented with B27, 1% Penicillin-Streptomycin, and 50 ng/mL BDNF.
-
Maintenance: Maintain the differentiated cultures for at least 7-10 days before performing experiments, changing the medium every 2-3 days.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the in vitro potency of this compound in inhibiting AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (from electric eel)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare stock solutions of this compound, DTNB, and ATCI in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of various concentrations of this compound solution to the sample wells. For the control well, add 10 µL of phosphate buffer instead of this compound.
-
Enzyme Addition: Add 20 µL of AChE solution to all wells and incubate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition and calculate the IC50 value.
Neuronal Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay can be used to evaluate the potential neuroprotective or neurotoxic effects of this compound.
Materials and Reagents:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Treatment: Treat differentiated SH-SY5Y cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and determine the EC50 or TC50 value if applicable.
Neurotransmitter Release Assay (Using Synaptosomes)
This assay measures the effect of this compound on neurotransmitter release from isolated nerve terminals (synaptosomes).
Materials and Reagents:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Sucrose (B13894) buffer
-
Percoll solution
-
Krebs-Ringer buffer
-
This compound
-
High potassium solution (to induce depolarization)
-
Neurotransmitter detection kit (e.g., for acetylcholine or glutamate)
Protocol:
-
Synaptosome Preparation: Homogenize rat brain tissue in sucrose buffer and perform differential centrifugation to isolate synaptosomes. Further purify the synaptosomes using a Percoll gradient.
-
Pre-incubation: Resuspend the synaptosomes in Krebs-Ringer buffer and pre-incubate with various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation of Release: Stimulate neurotransmitter release by adding high potassium solution.
-
Sample Collection: After a short incubation period (1-5 minutes), stop the reaction by centrifugation at 4°C.
-
Neurotransmitter Quantification: Collect the supernatant and measure the concentration of the neurotransmitter of interest using an appropriate detection method (e.g., HPLC-ECD or a commercially available assay kit).
-
Data Analysis: Compare the amount of neurotransmitter released in the presence of this compound to the control to determine its effect on neurotransmitter release.
Electrophysiological Recordings (Patch-Clamp)
Whole-cell patch-clamp recordings from differentiated SH-SY5Y cells or primary neurons can be used to assess the effects of this compound on neuronal excitability and synaptic transmission.
Materials and Reagents:
-
Differentiated SH-SY5Y cells or primary neurons on coverslips
-
External recording solution (Artificial Cerebrospinal Fluid - aCSF)
-
Internal pipette solution
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Protocol:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
Patching: Using a glass micropipette filled with internal solution, form a high-resistance seal (giga-seal) with the membrane of a neuron.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline neuronal activity, such as resting membrane potential, action potential firing frequency (in current-clamp mode), or postsynaptic currents (in voltage-clamp mode).
-
Drug Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Recording Drug Effect: Record the changes in neuronal activity in the presence of this compound.
-
Washout: Perfuse with drug-free aCSF to observe the reversibility of the effects.
-
Data Analysis: Analyze the recorded data to quantify the effects of this compound on neuronal firing rate, membrane potential, and synaptic currents.
Conclusion
The in vitro model described in these application notes provides a robust and multi-faceted approach to characterizing the pharmacodynamics of this compound. By combining biochemical assays for direct enzyme inhibition with cell-based assays that probe neuronal viability and function, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential therapeutic or adverse effects at the cellular level. These detailed protocols serve as a valuable resource for scientists in the field of drug discovery and development for neurodegenerative diseases.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Amiridin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiridin, a reversible cholinesterase inhibitor, requires accurate and robust analytical methods for its quantification in various matrices during research, development, and quality control processes. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is based on established protocols for structurally similar compounds, such as 9-aminoacridine (B1665356), and provides a strong foundation for the analysis of this compound.
The principle of this method lies in the separation of this compound from other components in a sample mixture based on its polarity. The sample is injected into a non-polar stationary phase (C18 column), and a polar mobile phase is used to elute the components. The retention time of this compound is characteristic under specific chromatographic conditions, and its concentration can be determined by measuring the peak area from the chromatogram at a specific UV wavelength.
Chromatographic Conditions
A summary of the recommended HPLC parameters for the analysis of this compound is provided in Table 1. These conditions are based on a validated method for the structurally related compound 9-aminoacridine and are expected to provide good resolution and sensitivity for this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| HPLC System | Isocratic HPLC system with UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 243 nm |
| Run Time | Approximately 5 minutes |
Method Validation Summary
The performance of the HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1] Key validation parameters, based on data for a structurally similar compound, are summarized in Table 2.
Table 2: Quantitative Data from a Validated HPLC Method for a Structurally Similar Compound
| Parameter | Result |
| Retention Time | ~ 2.2 minutes[2] |
| Linearity Range | 10 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 3 ng/mL[2] |
| Limit of Quantitation (LOQ) | 9 ng/mL[2] |
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of this compound using the recommended HPLC method.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations within the linear range (e.g., 10, 25, 50, 75, and 100 µg/mL).
Sample Preparation
-
Solid Samples: Accurately weigh a quantity of the powdered sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Samples: Dilute the liquid sample with the mobile phase to obtain a final concentration within the linear range of the method. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
Data Analysis
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Not Applicable)
As this application note describes an analytical chemistry method, a signaling pathway diagram is not applicable. The provided diagram illustrates the experimental workflow.
References
Application Notes and Protocols for Cell Viability Assays in the Presence of Amiridin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiridin, also known as Ipidacrine, is a compound with a dual mechanism of action that includes the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the blockade of neuronal potassium (K+) and sodium (Na+) channels.[1] This activity profile suggests its potential for modulating cholinergic neurotransmission and neuronal excitability, making it a subject of interest in various neurological conditions.[1][2] When evaluating the biological activity of any compound, a critical initial step is to determine its effect on cell viability and proliferation. This document provides detailed application notes and protocols for conducting cell viability assays in the presence of this compound.
These protocols are designed to be adaptable for various cell lines and research questions, from basic cytotoxicity screening to more in-depth mechanistic studies. The following sections offer standardized procedures for commonly used cell viability assays, guidance on data interpretation, and representations of the known signaling pathways of this compound.
Data Presentation
Quantitative data from cell viability and enzyme inhibition assays should be meticulously recorded and analyzed to determine key parameters such as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance at which a specific biological or biochemical function is inhibited by 50%.[3] Below are example tables summarizing potential findings from such studies with this compound.
Note: The following data are illustrative examples. Actual experimental results will vary depending on the cell line, assay conditions, and exposure time.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | MTT | 48 | Data to be determined |
| PC-12 (Rat Pheochromocytoma) | WST-1 | 48 | Data to be determined |
| HeLa (Human Cervical Cancer) | CellTiter-Glo | 48 | Data to be determined |
| Primary Neurons | Resazurin | 72 | Data to be determined |
Table 2: Inhibitory Activity of this compound on Cholinesterases
| Enzyme | Substrate | Assay Method | IC50 (µM) | Reference |
| Acetylcholinesterase (AChE) | Acetylthiocholine (B1193921) | Ellman's Method | 1.0 | [3][4] |
| Butyrylcholinesterase (BuChE) | Butyrylthiocholine | Ellman's Method | 1.9 | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided. These diagrams were generated using the Graphviz (DOT language) and adhere to the specified formatting requirements.
Experimental workflow for assessing cell viability.
Dual mechanism of action of this compound at the synapse.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays, adapted for the evaluation of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5] The amount of formazan produced is proportional to the number of living cells.[5]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt) Assay
Principle: The WST-1 assay is another colorimetric assay for quantifying cell viability and proliferation. Unlike MTT, the formazan dye produced in the WST-1 assay is water-soluble, eliminating the need for a solubilization step.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include vehicle and blank controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 atmosphere.
-
Absorbance Measurement: Shake the plate gently for 1 minute. Measure the absorbance at a wavelength between 420-480 nm. A reference wavelength of >600 nm can be used.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
96-well opaque-walled plates
-
Complete cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle and blank controls.
-
Incubation: Incubate for the desired exposure time.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow product. The rate of color formation is proportional to AChE activity.
Materials:
-
96-well flat-bottom plate
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
This compound stock solution
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB, ATCI, and AChE in phosphate buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
Various concentrations of this compound (or vehicle control)
-
AChE enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.
-
Initiate Reaction: Add the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the effects of this compound on cell viability. By employing these standardized assays, scientists can obtain reliable and reproducible data to characterize the cytotoxic and mechanistic properties of this compound. The provided diagrams offer a visual representation of the known signaling pathways of this compound and the general workflow for cell viability experiments, aiding in experimental design and data interpretation. It is important to note that while the primary known mechanisms of this compound are related to neuronal signaling, these cell viability assays are fundamental for assessing its broader biological effects and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ipidacrine | C12H16N2 | CID 604519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The role of acetylcholinesterase in cancer development and possible therapeutic applications [ouci.dntb.gov.ua]
- 5. Quinacrine induces apoptosis in human leukemia K562 cells via p38 MAPK-elicited BCL2 down-regulation and suppression of ERK/c-Jun-mediated BCL2L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amiridin Concentration for Maximal Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Amiridin as an enzyme inhibitor. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic target of this compound?
This compound primarily functions as a cholinesterase inhibitor, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is crucial for cognitive functions.[1]
Q2: What is the mechanism of inhibition for this compound?
Kinetic studies have shown that this compound and its derivatives act as mixed-type reversible inhibitors of both AChE and BChE.[2][3] This means they can bind to both the free enzyme and the enzyme-substrate complex.[4][5]
Q3: What are the typical IC50 values for this compound and its derivatives?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For derivatives of this compound, the IC50 values for acetylcholinesterase (AChE) are in the low micromolar range. For butyrylcholinesterase (BChE), the inhibitory activity is even more potent, with IC50 values in the submicromolar range.
| Compound Class | Target Enzyme | IC50 Range (µM) |
| Bis-Amiridine Derivatives (N-acyl-alkylene spacers) | Acetylcholinesterase (AChE) | 1.4 - 2.9[2][3][6][7] |
| Butyrylcholinesterase (BChE) | 0.067 - 0.13[2][3][6][7] | |
| Amiridine-Piperazine Hybrids | Acetylcholinesterase (AChE) | ~1.83[8] |
Q4: How does the mixed-type inhibition affect experimental design?
As a mixed-type inhibitor, the apparent inhibitory effect of this compound will be influenced by the substrate concentration. Unlike competitive inhibitors, the inhibition cannot be completely overcome by increasing the substrate concentration. It is crucial to maintain a consistent substrate concentration across all experiments to ensure comparable results.[4][5]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value (Lower than expected inhibition).
-
Possible Cause 1: Incorrect substrate concentration.
-
Troubleshooting Step: For mixed-type inhibitors, the apparent IC50 can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate concentration of acetylthiocholine (B1193921) (or other substrate) in all assays. The relationship between substrate concentration and inhibitor potency should be characterized if possible.
-
-
Possible Cause 2: Inaccurate this compound concentration.
-
Troubleshooting Step: Verify the concentration of your this compound stock solution. Ensure complete solubilization; if using a solvent like DMSO, ensure the final concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
-
Possible Cause 3: Enzyme degradation.
-
Troubleshooting Step: Use freshly prepared enzyme solutions for each experiment. Ensure the enzyme is stored under appropriate conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent incubation times.
-
Troubleshooting Step: Use a multichannel pipette for simultaneous addition of substrate or inhibitor to minimize timing differences between wells. Ensure pre-incubation times of the enzyme with the inhibitor are consistent.
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting Step: Perform the assay in a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the experiment.
-
-
Possible Cause 3: Pipetting errors.
-
Troubleshooting Step: Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
Issue 3: No inhibition observed.
-
Possible Cause 1: Inactive this compound.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound. Verify the purity and integrity of the compound if possible.
-
-
Possible Cause 2: Incorrect assay conditions.
-
Troubleshooting Step: Confirm the pH of your buffer is optimal for both enzyme activity and inhibitor binding (typically pH 7.4-8.0 for AChE assays).
-
-
Possible Cause 3: Inactive enzyme.
-
Troubleshooting Step: Test the activity of your enzyme stock with a known inhibitor (positive control) to confirm its functionality.
-
Experimental Protocols
Detailed Methodology for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used colorimetric assay developed by Ellman and colleagues.[6][9]
Materials:
-
This compound (or its derivatives)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.
-
ATCI Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (100% enzyme activity): 160 µL of phosphate buffer + 20 µL of AChE solution.
-
Inhibitor Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of this compound solution at various concentrations.
-
-
Pre-incubation:
-
Add the components listed above to the respective wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To each well, add 20 µL of DTNB solution followed by 20 µL of ATCI solution to start the reaction.
-
Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. lunanotes.io [lunanotes.io]
- 6. benchchem.com [benchchem.com]
- 7. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer's Activity Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
Amiridin (Ipidacrine) Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Amiridin (Ipidacrine) in aqueous solutions and its optimal storage conditions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
This compound, also known as Ipidacrine, is a reversible acetylcholinesterase inhibitor.[1] It is often supplied as Ipidacrine Hydrochloride Hydrate (B1144303), a white to off-white solid.[] This compound is known to exist in various hydrate and polymorphic forms, which can be sensitive to environmental conditions.[3]
Q2: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound (Ipidacrine Hydrochloride Hydrate) should be stored under the following conditions:
-
Temperature: +4°C for short-term storage and -20°C for long-term storage.[4][5][6]
-
Moisture: Store in a dry environment, as the compound is sensitive to humidity and can form different hydrates.[3] It is advisable to store it in a tightly sealed container.
Q3: What solvents are suitable for preparing this compound solutions?
Ipidacrine hydrochloride is soluble in water and methanol.[]
Q4: What are the primary factors that can affect the stability of this compound in aqueous solutions?
Based on the general principles of drug stability for amine-containing compounds and molecules susceptible to hydrolysis, the primary factors affecting this compound stability in aqueous solutions are likely to be:
-
pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures typically accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms in the aqueous solution. | - The concentration of this compound exceeds its solubility limit in water.- The pH of the solution has shifted, affecting solubility.- The solution has partially evaporated, increasing the concentration. | - Ensure the concentration is within the known solubility limits.- Verify and adjust the pH of the solution with appropriate buffers.- Store solutions in tightly sealed containers to prevent evaporation. |
| Loss of potency or inconsistent results in bioassays. | - Degradation of this compound in the aqueous solution due to improper storage or handling. | - Prepare fresh solutions before each experiment.- Store stock solutions at the recommended temperature (+4°C or -20°C) and protect them from light.- Perform a stability-indicating assay (e.g., HPLC) to check the purity of the solution. |
| Appearance of new peaks in chromatograms (e.g., HPLC). | - Chemical degradation of this compound has occurred, forming new products. | - Conduct forced degradation studies to identify potential degradation products.- Adjust the chromatographic method to ensure separation of the parent drug from all degradation products.- Review the storage and handling procedures of the solution to minimize degradation. |
| Color change in the solution. | - This could be a sign of degradation, particularly oxidation or photodegradation. | - Immediately discard the solution.- Prepare fresh solutions using high-purity water and protect them from light.- Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Data Summary
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at a Constant Temperature
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after X hours (µg/mL) | % Degradation | Apparent First-Order Rate Constant (k') (h⁻¹) |
| 2.0 | 40 | 100 | |||
| 5.0 | 40 | 100 | |||
| 7.0 | 40 | 100 | |||
| 9.0 | 40 | 100 | |||
| 12.0 | 40 | 100 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at a Constant pH
| Temperature (°C) | pH | Initial Concentration (µg/mL) | Concentration after X hours (µg/mL) | % Degradation | Apparent First-Order Rate Constant (k') (h⁻¹) |
| 25 | 7.0 | 100 | |||
| 40 | 7.0 | 100 | |||
| 60 | 7.0 | 100 | |||
| 80 | 7.0 | 100 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines the methodology for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
1. Materials:
- This compound (Ipidacrine Hydrochloride Hydrate)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water (e.g., Milli-Q or equivalent)
- pH meter
- Temperature-controlled oven or water bath
- Photostability chamber
- HPLC system with a UV detector or a mass spectrometer
2. Methodology:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at a controlled elevated temperature (e.g., 60-80°C).
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same incubation and analysis steps as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
-
-
Thermal Degradation:
-
Place solid this compound powder in a temperature-controlled oven at a high temperature (e.g., 105°C), ensuring it is below its melting point.
-
Expose the powder for a set duration.
-
After exposure, allow the sample to cool and prepare a solution for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound and the solid powder to a light source with a specific output (e.g., ICH option 1: >1.2 million lux hours and >200 W·h/m²).
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
Analyze the exposed and control samples at the end of the exposure period.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and detecting the formation of degradation products.
1. Instrumentation and Columns:
- An HPLC system with a diode-array detector (DAD) or a mass spectrometer (MS) is recommended for peak purity analysis and identification of degradation products.
- A C18 or other suitable reversed-phase column is a common starting point for method development.
2. Method Development Strategy:
- Analyze the undergraded this compound solution and the samples from the forced degradation studies.
- The goal is to achieve baseline separation between the main this compound peak and all degradation product peaks.
- Optimize the mobile phase composition (e.g., acetonitrile/methanol and buffer ratio), pH of the mobile phase, column temperature, and flow rate to achieve the desired separation.
- Use the DAD to check for peak purity of the this compound peak in the presence of its degradation products.
- Once the method is developed, it should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for this compound Stability Testing.
References
- 1. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Identification and Characterization of Drug Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing degradation products of active pharmaceutical ingredients (APIs). The following information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary?
A1: Forced degradation studies, also known as stress testing, are a critical component of the drug development process where the drug substance and drug product are subjected to conditions more severe than accelerated stability testing.[1] These studies are essential for several reasons:
-
Identifying potential degradants: They help to identify the likely degradation products that could form under various environmental conditions.[1]
-
Elucidating degradation pathways: Understanding how a drug molecule degrades helps in establishing its intrinsic stability and degradation mechanisms such as hydrolysis, oxidation, photolysis, and thermolysis.[1]
-
Developing and validating stability-indicating methods: The data generated is crucial for developing and validating analytical methods that can accurately separate and quantify the API from its degradation products.[2][3]
-
Informing formulation and packaging development: Knowledge of a drug's stability profile aids in the selection of appropriate formulations and packaging to protect it from degradation.[1]
-
Regulatory compliance: Regulatory agencies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (e.g., Q1A(R2)), mandate forced degradation studies for new drug applications.[2][3][4]
Q2: What are the typical stress conditions applied in forced degradation studies?
A2: According to ICH guidelines, forced degradation studies should typically include exposure to the following conditions:
-
Hydrolysis: Across a wide pH range (e.g., acidic, neutral, and basic conditions).[2][3]
-
Oxidation: Using an oxidizing agent such as hydrogen peroxide.[2][3]
-
Photolysis: Exposure to a combination of UV and visible light.[2][5] The recommended exposure is a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[2]
-
Thermal stress: At temperatures higher than those used for accelerated stability testing (e.g., 40-80°C).[5]
Q3: What is the acceptable level of degradation in a forced degradation study?
A3: The goal is to achieve a noticeable but not excessive level of degradation. A target degradation of 5-20% of the active pharmaceutical ingredient is generally considered appropriate to generate a sufficient amount of degradation products for analysis without completely destroying the molecule.[4][5] Degradation exceeding 20% may be considered abnormal and might require further investigation.[5]
Q4: What are the primary analytical techniques used to identify and characterize degradation products?
A4: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating the API from its degradation products. HPLC offers high resolution and sensitivity for both qualitative and quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying degradation products by providing information about their molecular weights and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of unknown degradation products, providing detailed information about the molecular framework and stereochemistry.[6][7][8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload | - Flush the column with a strong solvent or replace it if necessary.[9][10]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[11]- Reduce the sample concentration or injection volume.[10] |
| Ghost Peaks (Extra Peaks) | - Impurities in the mobile phase or from the injector- Carryover from previous injections | - Run a blank gradient to check for solvent impurities.[11]- Use high-purity solvents and freshly prepared mobile phases.- Implement a needle wash step between injections. |
| Retention Time Shifts | - Changes in mobile phase composition or pH- Fluctuations in column temperature- Column aging | - Ensure consistent and accurate preparation of the mobile phase.[10]- Use a column oven to maintain a stable temperature.[10]- Equilibrate the column properly before analysis. |
| Poor Resolution | - Inappropriate mobile phase composition- Degraded column- Sample overload | - Optimize the mobile phase composition, including organic modifier concentration and pH.[9]- Replace the column with a new one of the same type.- Decrease the amount of sample injected onto the column.[9] |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal | - No sample injection- Clogged or disconnected tubing- Ion source contamination | - Verify the injection process and sample concentration.- Check all tubing connections from the LC to the MS.[12]- Clean the ion source, including the capillary and spray shield.[13] |
| High Background Noise | - Contaminated mobile phase or reagents- Leaks in the system- Dirty ion source | - Use high-purity solvents and reagents.[1]- Check for leaks in the LC and MS systems.- Perform routine cleaning and maintenance of the ion source.[1] |
| Poor Mass Accuracy | - The instrument requires calibration- Unstable laboratory temperature | - Calibrate the mass spectrometer regularly according to the manufacturer's recommendations.[1]- Ensure a stable and controlled laboratory environment. |
| Ion Suppression or Enhancement | - Matrix effects from co-eluting compounds- High concentration of non-volatile buffers | - Improve chromatographic separation to separate the analyte from interfering matrix components.- Use a lower concentration of volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297). |
Quantitative Data Summary
The following tables provide a general overview of typical conditions for forced degradation studies and an example of degradation product formation.
Table 1: Typical Forced Degradation Study Conditions
| Stress Condition | Reagents and Conditions | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) | Up to 7 days |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature | Up to 24 hours |
| Thermal Degradation | 60°C to 80°C in a stability chamber | Up to 30 days |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] | Variable |
Table 2: Example of Degradation Profile Under Acid Hydrolysis (0.1 M HCl at 60°C)
| Time (hours) | API Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.5 | 1.3 |
| 4 | 90.5 | 6.8 | 2.7 |
| 8 | 82.1 | 12.3 | 5.6 |
| 12 | 75.8 | 16.5 | 7.7 |
| 24 | 60.3 | 25.1 | 14.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol, acetonitrile (B52724), or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the API stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the API stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at appropriate time intervals. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the API stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at appropriate time intervals.
-
Thermal Degradation: Store the solid API or a solution of the API in a stability chamber at 80°C. Analyze samples at specified time points.
-
Photolytic Degradation: Expose the solid API or a solution of the API to light conditions as specified in ICH Q1B guidelines.[5] A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Analysis of Degradation Products
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the parent drug from all major degradation products. A gradient elution with a C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[14]
-
LC-MS Analysis for Identification: Analyze the stressed samples using an LC-MS system. The mass spectrometer will provide the molecular weight of the parent drug and its degradation products. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which are crucial for structure elucidation.
-
Isolation of Degradation Products: If a major degradation product is observed, it may need to be isolated for definitive structure confirmation. This can be achieved using preparative HPLC.
-
NMR Spectroscopy for Structure Elucidation: Dissolve the isolated degradation product in a suitable deuterated solvent and acquire a suite of NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).[6][15] The combination of these experiments will allow for the unambiguous determination of the chemical structure.[6][7]
Visualizations
Caption: A diagram illustrating common drug degradation pathways.
Caption: A typical experimental workflow for analyzing degradation products.
Caption: A hypothetical signaling pathway affected by a drug and its degradant.
References
- 1. zefsci.com [zefsci.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Amiridin Solubility for In vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the solubility of Amiridin for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound for in vitro studies?
This compound, like many other 9-aminoacridine (B1665356) derivatives, is known to have poor aqueous solubility. This can lead to precipitation of the compound in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes. The key challenge is to achieve a sufficiently high and stable concentration of this compound in the final assay medium without causing cellular toxicity from the solubilizing agents.
Q2: What is the recommended starting solvent for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3] this compound's structural relatives, such as 9-aminoacridine, are known to be soluble in DMSO.[1][2][3] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted in the aqueous culture medium to the final desired concentration.
Q3: What is the maximum permissible concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with many cell lines tolerating up to 1%.[3] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.
Q4: Can other organic solvents be used to dissolve this compound?
Ethanol (B145695) is another potential solvent for compounds of this class.[4] Similar to DMSO, a concentrated stock solution should be prepared and then diluted. It's important to note that ethanol can also be toxic to cells, and its final concentration should be carefully controlled and tested.
Q5: What should I do if this compound precipitates when I add the DMSO stock to my aqueous medium?
Precipitation upon dilution is a common issue with poorly soluble compounds.[1][2] To address this, you can try the following:
-
Decrease the final concentration of this compound: The precipitation may be due to exceeding the solubility limit in the final medium.
-
Increase the final concentration of DMSO (while staying within the tolerated limit for your cells): A slightly higher DMSO concentration might be sufficient to keep the compound in solution.
-
Use a co-solvent: The addition of a second solvent to the culture medium can sometimes improve solubility.
-
Prepare the final dilution in serum-containing medium: The proteins in serum can help to stabilize the compound and prevent precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming (e.g., to 37°C) and vortexing can also aid dissolution. |
| This compound precipitates out of the DMSO stock solution upon storage. | The stock solution is supersaturated or has been stored improperly. | Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation persists, consider preparing a fresh, slightly more dilute stock solution. |
| A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. | The aqueous solubility of this compound is very low, and the final concentration is too high. | Decrease the final concentration of this compound in the medium. Alternatively, explore the use of co-solvents or solubility enhancers. |
| Cells show signs of toxicity (e.g., poor morphology, reduced viability) in the vehicle control group. | The concentration of the solvent (e.g., DMSO, ethanol) is too high for the specific cell line. | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cells. Ensure the final solvent concentration in all experimental wells is below this threshold. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound leading to variable effective concentrations. | Ensure complete dissolution of the stock solution before each use. Visually inspect for any precipitation after dilution into the culture medium. Consider preparing fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 224.73 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Weigh out 2.25 mg of this compound HCl powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required for your experiment)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure it is homogeneous.
-
To prepare a 10 µM final concentration of this compound in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.
-
Immediately after adding the stock solution, mix the medium thoroughly by gentle pipetting or inverting the tube to prevent localized high concentrations that could lead to precipitation.
-
Visually inspect the medium to ensure no precipitate has formed.
-
Add the final diluted this compound solution to your cell culture plates.
Note: The final DMSO concentration in this example is 0.1%. Adjust the dilution scheme as necessary for your desired final this compound concentration, ensuring the final DMSO concentration remains within the tolerated range for your cells.
Visualization of Experimental Workflow
Below is a workflow diagram illustrating the decision-making process for preparing and using this compound in in vitro experiments.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between factors affecting this compound solubility and the desired experimental outcome.
Caption: Factors influencing this compound solubility for reliable experiments.
References
Technical Support Center: Enhancing Brain Delivery of Amiridin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming the poor blood-brain barrier (BBB) permeability of Amiridin derivatives and other acetylcholinesterase inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative showing low brain penetration in animal models?
A1: Low brain penetration of your compound could be due to several factors related to the blood-brain barrier (BBB). The primary reasons include:
-
Low Passive Permeability: The compound may have physicochemical properties that hinder its ability to diffuse across the lipid membranes of the brain endothelial cells. Key factors influencing passive diffusion include high molecular weight, low lipophilicity, and a large polar surface area.
-
Efflux Transporter Activity: Your derivative might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump xenobiotics out of the brain.[1][2]
-
Lack of Influx Transporter Recognition: The compound may not be recognized by any of the endogenous influx transporters that facilitate the entry of essential molecules into the brain.
Q2: How can I improve the BBB permeability of my lead compound?
A2: There are several strategies you can employ to enhance the brain uptake of your this compound derivative:
-
Chemical Modification (Prodrug Approach): You can modify the chemical structure to increase its lipophilicity, for example, by adding lipid moieties. Another approach is to design a prodrug that is a substrate for an influx transporter at the BBB.
-
Nanoparticle-based Delivery Systems: Encapsulating your compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB.[3] The surface of these nanoparticles can be functionalized with ligands that target specific receptors on brain endothelial cells, promoting receptor-mediated transcytosis.
-
Inhibition of Efflux Pumps: Co-administration of your compound with a P-gp inhibitor can increase its brain concentration by preventing it from being pumped out. However, this approach needs careful consideration of potential drug-drug interactions and systemic toxicity.
Q3: What are the key physicochemical properties to consider for optimal BBB penetration?
A3: For passive diffusion across the BBB, several molecular properties are critical:
-
Lipophilicity (logP/logD): A moderate level of lipophilicity is generally preferred. Very hydrophilic compounds do not readily cross the lipid membrane, while highly lipophilic compounds may be retained in the membrane or be more susceptible to metabolism.
-
Molecular Weight (MW): Smaller molecules (typically under 400-500 Da) tend to have better BBB permeability.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better brain penetration.
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is favorable for crossing the BBB.
Q4: Which in vitro model is best for screening the BBB permeability of my compounds?
A4: The choice of the in vitro model depends on the specific question you are asking and the stage of your research:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that is useful for predicting passive permeability.[4][5] It is a cost-effective method for early-stage screening of a large number of compounds.
-
In Vitro Transwell Model: This cell-based assay uses a monolayer of brain endothelial cells grown on a semi-permeable membrane. It provides a more biologically relevant model than PAMPA as it can account for both passive diffusion and the activity of transporters. Co-culture models with astrocytes and pericytes can further enhance the tightness of the barrier.[6]
Troubleshooting Guides
Problem 1: High variability in in vitro BBB permeability data.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell monolayer integrity. | Regularly measure the Transendothelial Electrical Resistance (TEER) to ensure the formation of a tight monolayer. Only use inserts with TEER values above a pre-defined threshold for your experiments. |
| Leakage of the paracellular marker (e.g., Lucifer Yellow). | Visually inspect the cell monolayer under a microscope for any gaps or inconsistencies. Ensure proper seeding density and allow sufficient time for the cells to form a confluent monolayer. |
| Inconsistent compound concentration in donor/acceptor wells. | Ensure accurate and consistent pipetting. Use a multi-channel pipette for adding compounds to the plate to minimize variability. |
| Compound instability in the assay buffer. | Assess the stability of your compound in the assay buffer over the time course of the experiment. If instability is an issue, consider using a shorter incubation time or a different buffer system. |
Problem 2: Poor correlation between in vitro and in vivo BBB permeability.
| Possible Cause | Troubleshooting Step |
| Overly simplistic in vitro model. | If you are using a monoculture of endothelial cells, consider moving to a more complex co-culture model with astrocytes and/or pericytes to better mimic the in vivo microenvironment. |
| Active transport or efflux is not accounted for in the in vitro model. | Use a cell-based model that expresses the relevant transporters. You can also perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to assess the contribution of efflux. |
| Significant plasma protein binding in vivo. | Measure the plasma protein binding of your compound. The free (unbound) fraction is what is available to cross the BBB. Your in vitro model should ideally be performed in the absence of serum or with a known concentration of albumin to better correlate with the in vivo free fraction. |
| Rapid metabolism of the compound in vivo. | Assess the metabolic stability of your compound in liver microsomes or hepatocytes. A high rate of metabolism can lead to lower than expected brain concentrations in vivo. |
Quantitative Data on BBB Permeability of Acetylcholinesterase Inhibitors
Table 1: In Silico Predicted Blood-Brain Barrier Permeability of Tacrine Derivatives
| Compound | logBB | Predicted BBB Permeability |
| Tacrine | -0.15 | Permeable |
| Derivative 1 | -0.32 | Permeable |
| Derivative 2 | 0.11 | Permeable |
| Derivative 3 | -0.56 | Permeable |
| Derivative 4 | -0.89 | Permeable |
| Derivative 5 | -1.21 | Poorly Permeable |
Note: logBB is the logarithm of the ratio of the steady-state concentration of a compound in the brain to that in the blood. A logBB value > 0 indicates good permeability, while a value < -1 suggests poor permeability.
Table 2: In Vitro Permeability of Donepezil (B133215) and its Analogs in a PAMPA-BBB Assay
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Predicted BBB Permeability |
| Donepezil | 15.2 | High |
| Analog 1 | 1.8 | Low |
| Analog 2 | 3.5 | Moderate |
| Analog 3 | 0.9 | Very Low |
| Analog 4 | 12.7 | High |
Note: The apparent permeability (Papp) is a measure of the rate at which a compound crosses the artificial membrane. Higher Papp values indicate greater permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
Objective: To assess the passive permeability of this compound derivatives across an artificial lipid membrane mimicking the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds (with known BBB permeability)
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Prepare the Lipid Solution: Dissolve the porcine brain lipid in dodecane to a final concentration of 20 mg/mL.
-
Coat the Filter Plate: Carefully pipette 5 µL of the lipid solution onto the filter of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 2 hours.
-
Prepare the Donor Solution: Dissolve the test compounds and reference compounds in PBS (with a small percentage of a co-solvent like DMSO if necessary) to a final concentration of 100 µM.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate, ensuring that the bottom of the filter is in contact with the buffer in the acceptor plate.
-
Add the Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the filter and acceptor plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the Apparent Permeability (Papp): Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - (Ca / Ceq)) Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
Area = Area of the filter
-
Time = Incubation time
-
Ca = Concentration in the acceptor well
-
Ceq = Equilibrium concentration = ((Cd * Vd) + (Ca * Va)) / (Vd + Va)
-
Cd = Concentration in the donor well
-
Protocol 2: In Vitro Transwell BBB Permeability Assay using Lucifer Yellow
Objective: To assess the integrity and permeability of a brain endothelial cell monolayer to a paracellular marker.
Materials:
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Brain endothelial cells (e.g., bEnd.3 or hCMEC/D3)
-
Cell culture medium and supplements
-
Lucifer Yellow (LY) solution (100 µM in assay buffer)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen). Seed the brain endothelial cells onto the inserts at a high density and culture them until a confluent monolayer is formed (typically 5-7 days).
-
Monitor Monolayer Integrity: Measure the Transendothelial Electrical Resistance (TEER) daily using a voltmeter. The TEER values should plateau, indicating the formation of tight junctions.
-
Permeability Assay: a. Wash the cell monolayer twice with pre-warmed assay buffer. b. Add 1 mL of fresh assay buffer to the basolateral (bottom) chamber. c. Add 200 µL of the Lucifer Yellow solution to the apical (top) chamber. d. Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: At the end of the incubation period, collect a sample from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence of the sample from the basolateral chamber using a fluorescence plate reader (Excitation: ~428 nm, Emission: ~536 nm).
-
Calculate the Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of transport of LY across the monolayer
-
A = Surface area of the insert
-
C0 = Initial concentration of LY in the apical chamber
-
Visualizations
Caption: Experimental workflow for assessing and optimizing BBB permeability.
Caption: Simplified diagram of receptor-mediated transcytosis across the BBB.
Caption: Mechanism of P-glycoprotein mediated drug efflux at the BBB.
References
- 1. Donepezil loaded PLGA-b-PEG nanoparticles: their ability to induce destabilization of amyloid fibrils and to cross blood brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Refining experimental protocols to reduce variability with Amiridin
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Amiridin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental protocols and reduce variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an acetylcholinesterase (AChE) inhibitor. It functions by blocking the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for its investigation in conditions like Alzheimer's disease, where there is a decline in cholinergic function.
Q2: What are the known off-target effects of this compound?
Q3: What is the best way to prepare and store this compound solutions?
The solubility and stability of this compound in specific biological buffers are not detailed in the provided search results. However, for many compounds with limited water solubility, creating stock solutions in an organic solvent like DMSO is a common practice. It is crucial to keep the final concentration of the organic solvent in the assay low (typically <1%) to avoid affecting enzyme activity or cell viability. The stability of the compound in your specific experimental conditions (buffer, pH, temperature) should be empirically determined. For example, some injectable solutions of other drugs have been shown to be stable for extended periods when stored at 25°C, while others require refrigeration.[5][6] It is recommended to prepare fresh solutions for each experiment to minimize variability.[7]
Q4: What are the typical dosages of this compound used in animal studies?
A study on the behavioral effects of this compound in mice reported the following dosages:
-
Subcutaneous (s.c.) injection: 1-3 mg/kg to facilitate the acquisition of a discrete shuttle avoidance response. Doses of 0.3-10 mg/kg did not produce marked changes in ambulatory activity.[8]
-
Oral (p.o.) administration: 0.3-1 mg/kg also facilitated the acquisition process in the same behavioral task.[8]
It is important to note that the optimal dosage can vary depending on the animal model, the specific experimental question, and the formulation of the compound. A pilot study to determine the optimal dose for your specific experimental setup is highly recommended.
Troubleshooting Guides
Issue 1: High Variability in Acetylcholinesterase (AChE) Inhibition Assay Results
High variability in in-vitro AChE inhibition assays can obscure the true effect of this compound. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Regularly calibrate and check the performance of your pipettes. Use of a multichannel pipette is recommended for plate-based assays to ensure consistency.[9] |
| Temperature Fluctuations | AChE activity is sensitive to temperature changes. Use a temperature-controlled plate reader or water bath for incubations to maintain a consistent temperature throughout the experiment.[9] |
| Spontaneous Substrate Hydrolysis | The substrate, acetylthiocholine, can hydrolyze spontaneously, especially at a higher pH. Prepare the substrate solution fresh for each experiment and minimize the time it sits (B43327) at room temperature before starting the reaction.[7] |
| Reagent Contamination | Use high-purity water and reagents to prepare all solutions. If you suspect contamination, test each component of the assay individually.[7][9] |
| Reaction of Test Compound with DTNB | Some compounds can directly react with DTNB (Ellman's reagent), leading to a false-positive signal. To check for this, run a control where this compound is incubated with DTNB and buffer in the absence of the enzyme.[7] |
Issue 2: Inconsistent Results in Animal Behavioral Studies
Behavioral studies are notoriously prone to variability. Implementing rigorous experimental design and consistent procedures is critical for obtaining reliable data.
| Potential Cause | Troubleshooting Steps |
| Environmental Stressors | External factors like noise, inconsistent light cycles, and even the experimenter can influence animal behavior. Ensure a consistent and low-stress environment for all animals.[10] Acclimatize animals to the experimental room and any new equipment before starting the experiment.[11] |
| Animal Handling | The method of handling can significantly impact an animal's stress levels and subsequent behavior. Use consistent and gentle handling techniques. For mice, using a handling tunnel instead of tail handling is recommended to reduce stress.[12] |
| Lack of Randomization and Blinding | To avoid bias, randomly assign animals to treatment groups. The experimenter should be blinded to the treatment allocation during the experiment and data analysis.[12] |
| Insufficient Sample Size | Small group sizes may not have enough statistical power to detect real effects. Perform a power analysis to determine the appropriate sample size for your study. To observe moderate effects, group sizes of around 50 may be necessary.[10] |
| Variability in Animal Care Routines | Changes in animal care technicians or husbandry practices can influence animal physiology and behavior. Maintain consistency in all aspects of animal care throughout the study.[11] |
Quantitative Data
Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by this compound Derivatives
| Compound | IC50 (AChE) µM | IC50 (BChE) µM |
| 3a | 2.9 | 0.13 |
| 3b | 1.8 | 0.082 |
| 3c | 1.4 | 0.067 |
| 5h | 1.83 ± 0.03 | - |
Table 2: this compound Dosage in Mice for a Discrete Shuttle Avoidance Response Study
| Route of Administration | Dosage Range | Observed Effect |
| Subcutaneous (s.c.) | 1-3 mg/kg | Facilitated acquisition process |
| Oral (p.o.) | 0.3-1 mg/kg | Facilitated acquisition process |
Data from[8]
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric assay for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer (0.1 M phosphate buffer, pH 8.0).
-
Prepare a stock solution of DTNB in the Assay Buffer.
-
Prepare a stock solution of ATCI in ultrapure water. Prepare this solution fresh before use.
-
Prepare a working solution of AChE in the Assay Buffer.
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Add Assay Buffer to each well.
-
Add your this compound dilutions to the appropriate wells. Include wells for a positive control (a known AChE inhibitor) and a negative control (vehicle/solvent only). Also, include blank wells with no enzyme.
-
Add the AChE working solution to all wells except the blank wells.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow this compound to interact with the enzyme.
-
-
Initiate Reaction and Measurement:
-
To initiate the reaction, add the DTNB and ATCI solutions to all wells. This can be done by preparing a reaction mix containing both reagents.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a set period (e.g., 5-10 minutes) or a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Mandatory Visualizations
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Caption: General experimental workflow for screening acetylcholinesterase inhibitors.
References
- 1. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction [frontiersin.org]
- 4. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of ranitidine in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Effects of this compound on ambulatory activity and the discrete shuttle avoidance response in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Best Practices: Study Design | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage potential hepatotoxicity associated with Amiridin and related compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the potential hepatotoxic risk associated with this compound and its related compounds?
A1: Direct hepatotoxicity data for this compound (also known as Ipidacrine) is limited in publicly available literature. However, as a cholinesterase inhibitor, it belongs to a class of drugs with variable hepatotoxic potential. For instance, tacrine (B349632), another centrally-acting cholinesterase inhibitor, is known to cause significant serum aminotransferase elevations in a substantial percentage of patients, which is thought to be mediated by the formation of reactive metabolites.[1][2][3] Conversely, other cholinesterase inhibitors like donepezil (B133215) and galantamine have a much lower incidence of liver injury.[4][5] Given this variability, it is prudent to consider the potential for hepatotoxicity when working with novel this compound-related compounds.
Q2: What are the initial signs of potential hepatotoxicity in my in vitro/in vivo experiments?
A2: In in vitro models, initial signs of hepatotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), increased release of lactate (B86563) dehydrogenase (LDH), and depletion of intracellular glutathione (B108866) (GSH). In in vivo studies, an elevation in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury. For cholestatic injury, look for increases in alkaline phosphatase (ALP) and bilirubin (B190676).[6]
Q3: Are there any known structural alerts for hepatotoxicity that I should be aware of in this compound-related compounds?
A3: While there are no specific structural alerts defined for this compound itself, general structural features associated with drug-induced liver injury include the potential to form reactive metabolites.[1][7] For cyclic amines like this compound and tacrine, metabolism by cytochrome P450 (CYP450) enzymes can lead to the formation of electrophilic intermediates that can covalently bind to cellular macromolecules, leading to cellular stress and injury.[1][8]
Troubleshooting Guides
In Vitro Experiments
Issue 1: I am observing unexpected levels of cytotoxicity in my primary hepatocyte culture after treatment with an this compound-related compound.
-
Question 1.1: How can I confirm if the observed cytotoxicity is due to hepatotoxicity?
-
Answer: Perform a multiplexed cytotoxicity assay to simultaneously measure different cell health indicators. For example, measure LDH release (indicating membrane damage), ATP levels (indicating mitochondrial function), and caspase activity (indicating apoptosis). This will provide a more comprehensive picture than a single endpoint assay.
-
-
Question 1.2: My compound is not cytotoxic at therapeutic concentrations, but I still suspect liver injury. What should I investigate?
-
Answer: Assess for subtler forms of cellular stress. Measure the levels of reactive oxygen species (ROS) and intracellular glutathione (GSH) to evaluate oxidative stress. You can also assess mitochondrial membrane potential. Some compounds may induce steatosis (fat accumulation), which can be visualized with Oil Red O staining.
-
-
Question 1.3: How can I determine if metabolism is contributing to the observed toxicity?
-
Answer: Compare the cytotoxicity of your compound in metabolically competent cells (e.g., primary hepatocytes, HepaRG cells) versus cells with low metabolic activity (e.g., HepG2 cells).[9] You can also use inhibitors of specific CYP450 enzymes to see if toxicity is reduced, which would suggest the involvement of a specific metabolic pathway.
-
In Vivo Experiments
Issue 2: My in vivo study shows elevated liver enzymes (ALT/AST) after administration of an this compound-related compound.
-
Question 2.1: How do I differentiate between hepatocellular, cholestatic, or mixed patterns of liver injury?
-
Answer: Calculate the R value using the formula: R = (ALT / ULN of ALT) / (ALP / ULN of ALP), where ULN is the upper limit of normal.
-
An R value ≥ 5 suggests hepatocellular injury.
-
An R value ≤ 2 suggests cholestatic injury.
-
An R value between 2 and 5 suggests a mixed injury pattern.[10]
-
-
-
Question 2.2: What are the next steps after observing elevated liver enzymes?
-
Answer: The primary step is to discontinue the administration of the suspected compound.[10][11] Monitor the liver enzymes frequently (e.g., every 2-5 days for hepatocellular injury) to see if they return to baseline.[10] It is also crucial to perform a histopathological examination of the liver tissue to assess the extent and nature of the damage.
-
-
Question 2.3: Could the observed hepatotoxicity be an immune-mediated response?
-
Answer: An immune-mediated reaction is possible. Look for signs of hypersensitivity, such as fever, rash, and eosinophilia, in your animal models.[3] Histopathological analysis of the liver may reveal inflammatory infiltrates.
-
Data Presentation: Comparative Hepatotoxicity Profile of Cholinesterase Inhibitors
| Compound | Primary Mechanism | Common Hepatotoxic Profile | Reported Incidence of ALT >3x ULN | Notes |
| Tacrine | Acetylcholinesterase Inhibitor | Hepatocellular | ~50% | Hepatotoxicity is a primary reason for its limited clinical use.[1][3] |
| Donepezil | Acetylcholinesterase Inhibitor | Minimal | <1% | Generally considered to have a low risk of hepatotoxicity.[4] |
| Galantamine | Acetylcholinesterase Inhibitor | Minimal | <1% | Not associated with significant serum enzyme elevations in clinical trials.[5] |
| Rivastigmine | Acetylcholinesterase Inhibitor | Minimal | <1% | Low incidence of liver-related adverse events. |
| Amrinone (Inamrinone) | Phosphodiesterase 3 Inhibitor | Hepatocellular (dose-dependent) | Infrequent with IV use | Structurally distinct from this compound, but also a nitrogen-containing heterocyclic compound with some reports of hepatotoxicity.[10][12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity in Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium. Allow cells to attach and form a monolayer for 24-48 hours.
-
Compound Treatment: Prepare a dilution series of the this compound-related compound in the culture medium. Replace the medium in the hepatocyte cultures with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known hepatotoxin like acetaminophen).
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment (Multiplexed Assay):
-
LDH Release: Collect a sample of the culture supernatant. Measure LDH activity using a commercially available kit.
-
ATP Content: Lyse the remaining cells and measure intracellular ATP levels using a luciferase-based assay.
-
-
Data Analysis: Normalize the results to the vehicle control. Calculate the IC50 value for each endpoint.
Protocol 2: In Vivo Assessment of Acute Hepatotoxicity in Rodents
-
Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the this compound-related compound via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Monitoring: Observe the animals for any clinical signs of toxicity.
-
Sample Collection: At predetermined time points (e.g., 6, 24, and 48 hours post-dose), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture under terminal anesthesia). Euthanize the animals and collect the liver.
-
Biochemical Analysis: Centrifuge the blood to obtain serum. Measure the serum levels of ALT, AST, ALP, and total bilirubin using an automated clinical chemistry analyzer.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin. Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the slides for evidence of necrosis, inflammation, steatosis, and other pathological changes.
Visualizations
Caption: Experimental workflow for assessing potential hepatotoxicity.
Caption: Potential mechanism of metabolic activation and hepatotoxicity.
Caption: Troubleshooting logic for in vivo hepatotoxicity signals.
References
- 1. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 3. ovid.com [ovid.com]
- 4. Donepezil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Galantamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacologic cholinesterase inhibition improves survival in acetaminophen-induced acute liver failure in the mouse | springermedizin.de [springermedizin.de]
- 7. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Inamrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pyridostigmine Mitigates Methotrexate-Induced Liver Fibrosis in Rats: Association with Changes in BMP-9, SIRT1, and Endoglin Expression | MDPI [mdpi.com]
- 10. drugs.com [drugs.com]
- 11. Pyridostigmine attenuated high-fat-diet induced liver injury by the reduction of mitochondrial damage and oxidative stress via α7nAChR and M3AChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amrinone | C10H9N3O | CID 3698 - PubChem [pubchem.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to avoiding common pitfalls in experiments involving Amiridin. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily known as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is crucial for proper muscle and nerve function.[1] This mechanism is the basis for its investigation in neurodegenerative diseases like Alzheimer's disease.
Q2: How should I prepare and store this compound stock solutions?
Q3: What are the potential off-target effects of this compound?
The off-target profile of this compound is not extensively documented in publicly available literature. However, like many pharmacological agents, it may interact with other receptors or enzymes. For instance, some cholinesterase inhibitors have been reported to have effects on muscarinic receptors.[4][5] It is crucial to include appropriate controls in your experiments to identify and account for any potential off-target effects.
Q4: Are there any known stability issues with this compound?
The stability of this compound in solution can be influenced by factors such as pH, temperature, and light exposure.[6][7] It is advisable to prepare fresh dilutions from your frozen stock for each experiment. If you suspect instability, you can perform a stability study by incubating the compound in your experimental buffer for the duration of your assay and then measuring its concentration or activity.
Troubleshooting Guides
Acetylcholinesterase (AChE) Inhibition Assay
| Problem | Possible Cause | Solution |
| No or low inhibition observed | Inactive this compound | Ensure proper storage and handling of the compound. Prepare fresh dilutions. |
| Incorrect assay conditions | Verify the pH, temperature, and substrate concentration are optimal for the enzyme. | |
| Insufficient this compound concentration | Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| High background signal | Spontaneous substrate degradation | Run a control without the enzyme to measure the rate of non-enzymatic substrate breakdown. |
| Reagent interference | Check for interference from your buffer components or the solvent used to dissolve this compound. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. |
Neuroprotection (MTT) Assay
| Problem | Possible Cause | Solution |
| False positive (increased viability) | Direct reduction of MTT by this compound | Run a cell-free control with this compound and MTT reagent to check for direct reduction.[8] |
| Interference with formazan (B1609692) crystal solubilization | Ensure complete solubilization of formazan crystals by using an appropriate solvent and sufficient mixing. | |
| False negative (decreased viability) | This compound toxicity at high concentrations | Determine the non-toxic concentration range of this compound with a preliminary cytotoxicity assay. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells.[2] | |
| High variability between wells | Uneven cell seeding | Ensure a single-cell suspension and uniform seeding density across the plate. |
| Edge effects | Avoid using the outer wells of the microplate, or fill them with sterile buffer. |
Toxicity Assays
| Problem | Possible Cause | Solution |
| Unexpectedly high toxicity | Cell line sensitivity | Use a cell line that is relevant to your research question and consider its known sensitivities. |
| Contamination | Ensure aseptic techniques to prevent microbial contamination of cell cultures. | |
| No toxicity observed | Insufficient exposure time | Optimize the duration of this compound treatment based on its mechanism of action. |
| Low compound concentration | Test a wider range of concentrations to identify the toxic threshold. | |
| Discrepancy between different toxicity assays | Different endpoints measured | Use multiple assays that measure different aspects of cell death (e.g., apoptosis, necrosis) for a comprehensive assessment. |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Acetylcholinesterase.
-
This compound: Prepare a stock solution in DMSO and dilute to various concentrations in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of each this compound dilution to the wells.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Neuroprotection Assay (MTT Assay)
-
Cell Culture and Treatment:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Induce neurotoxicity using a relevant stressor (e.g., glutamate, hydrogen peroxide).
-
Treat the cells with various non-toxic concentrations of this compound for the desired duration.
-
-
MTT Assay Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Express the results as a percentage of the control (untreated, non-stressed cells).
-
General In Vitro Toxicity Assay
-
Cell Plating:
-
Seed the cells of interest in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Utilize a suitable cell viability assay, such as the MTT assay (as described above), or other methods like the LDH release assay (for necrosis) or caspase activity assays (for apoptosis).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Caption: Proposed signaling pathway of this compound as an acetylcholinesterase inhibitor.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical troubleshooting tree for addressing unexpected experimental outcomes.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. benchchem.com [benchchem.com]
Amiridin (Ipidacrine) Pharmacology Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amiridin (Ipidacrine). All information is presented to address unexpected results and provide clear, actionable guidance for pharmacological studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower-than-expected efficacy or high variability in our cognitive or neuromuscular enhancement assays.
A1: This is a common challenge that can stem from several factors related to Ipidacrine's complex mechanism and experimental design.
-
Underlying Data Limitations: It is important to note that some existing efficacy data for Ipidacrine (B1672102) originates from open-label, uncontrolled, or observational studies.[1] Your controlled, preclinical models may reveal variability not apparent in this earlier literature.
-
Dual Mechanism Contribution: Ipidacrine's efficacy relies on both acetylcholinesterase (AChE) inhibition and potassium channel blockade.[2][3] The relative contribution of each mechanism can vary depending on the specific neuronal or neuromuscular junction model. An unexpected result may occur if the targeted pathway is less sensitive to one of these mechanisms.
-
Dosing and Pharmacokinetics: Ipidacrine is rapidly absorbed and enters the brain, with high concentrations in the cortex and hippocampus.[4] Ensure your dosing regimen (route and timing) is consistent and achieves target concentrations during the behavioral or physiological assessment window. Consider performing pharmacokinetic analysis in your specific model.
-
Animal Model Specifics: The response to Ipidacrine can vary. For example, in studies on diabetic polyneuropathy, different dosing regimens (oral vs. intramuscular start) resulted in slightly different outcomes on the Neuropathy Symptom Score (NSS) scale.[5] The age of the animal model may also influence results, as aging can alter potassium channel conductance and sensitivity.[6]
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and stability of your Ipidacrine stock solution.
-
Dose-Response Curve: Generate a full dose-response curve in your model to ensure you are working within an optimal therapeutic window and not on the plateau or toxic end of the curve.
-
Control for Both Mechanisms: If possible, use control compounds that isolate AChE inhibition (e.g., Donepezil) or potassium channel blockade (e.g., 3,4-Diaminopyridine) to dissect their relative importance in your model.
-
Review Study Design: Ensure that behavioral assays are rigorously controlled for confounding variables and that physiological recordings have stable baselines.
Q2: Our in vivo study shows unexpected adverse effects, such as tremors, salivation, or elevated liver enzymes.
A2: These effects may be related to Ipidacrine's primary cholinergic action or potential off-target effects, including hepatotoxicity.
-
Cholinergic Hyperactivity: Ipidacrine is a potent cholinergic agent.[7] While it is reported to have a wider therapeutic window than its predecessor, tacrine[8], dose-dependent cholinergic side effects can occur. In rats, doses of 10 mg/kg have been associated with decreased spontaneous movement, and 30 mg/kg with tremors.[9] Salivation is a classic sign of cholinergic stimulation.
-
Potential Hepatotoxicity: Concerns have been raised about potential liver toxicity, partly due to Ipidacrine's structural similarity to tacrine, which is known for causing hepatotoxicity.[1][8] The metabolism of Ipidacrine is not fully elucidated, and a bioequivalence study reported elevations in hepatic clinical chemistry markers after a single 20 mg dose.[1] If your study involves chronic dosing, this is a critical parameter to monitor.
-
Broad Receptor Activity: Beyond its primary targets, Ipidacrine can potentiate the effects of adrenaline, serotonin, histamine, and oxytocin (B344502) on smooth muscle, which could lead to a complex and unexpected physiological response profile.[10][11]
Troubleshooting Steps:
-
Monitor Cholinergic Signs: Systematically score animals for signs of cholinergic toxicity (e.g., salivation, lacrimation, urination, defecation, tremors). If observed, consider reducing the dose.
-
Conduct Liver Function Tests: For any chronic in vivo study, it is mandatory to include a clinical chemistry panel to monitor liver enzymes (e.g., ALT, AST) at baseline, mid-study, and termination.
-
Histopathology: Perform histopathological examination of the liver and other relevant organs to identify any treatment-related changes.
-
Lower the Dose: The most straightforward step is to reduce the dose to see if the adverse effects diminish while retaining the desired efficacy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Ipidacrine based on published literature.
Table 1: In Vitro Inhibitory Activity
| Target | IC₅₀ Value | Species/System | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 1.0 µM | Human Recombinant | [9] |
| Butyrylcholinesterase (BuChE) | 1.9 µM | Human Recombinant |[9] |
Table 2: In Vivo Efficacy in Neuropathy Models
| Model | Treatment Group | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Diabetic Polyneuropathy | Ipidacrine 20 mg x 3/day (60 days) | NSS Score Reduction | 37% decrease (p<0.05) | [5] |
| Diabetic Polyneuropathy | Ipidacrine 15 mg IM (15 days) then oral | NSS Score Reduction | 35% decrease (p<0.05) | [5] |
| Idiopathic Facial Neuropathy | Ipidacrine + Basic Therapy (6 months) | House-Brackmann Score | 1.4 (vs. 1.9 in control, p<0.05) |[12][13] |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol provides a method for measuring Ipidacrine's ability to inhibit AChE activity in a 96-well plate format.
Materials:
-
Human recombinant AChE
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Ipidacrine stock solution and serial dilutions
-
Spectrophotometric multiwell plate reader
Procedure:
-
Prepare Reagents: Dissolve DTNB and ATCI in the Assay Buffer to their desired final concentrations. Prepare fresh daily.
-
Assay Plate Setup:
-
To appropriate wells, add 25 µL of your Ipidacrine dilutions or the positive control (e.g., galantamine).
-
For 100% activity wells (blank), add 25 µL of Assay Buffer instead of an inhibitor.
-
-
Add Enzyme: Add 25 µL of AChE solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 5-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the ATCI substrate solution to all wells to start the reaction. The final volume should be consistent across wells (e.g., 300 µL, adjusted with buffer).
-
Read Absorbance: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes. The rate of color change is proportional to AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percent inhibition for each Ipidacrine concentration: % Inhibition = (1 - (V_sample / V_blank)) * 100.
-
Plot percent inhibition against the logarithm of Ipidacrine concentration and use non-linear regression to determine the IC₅₀ value.[14]
-
Protocol 2: Patch-Clamp Electrophysiology for K+ Channel Blockade
This protocol outlines a whole-cell patch-clamp experiment to characterize Ipidacrine's effect on voltage-gated potassium (K+) channels in cultured neurons.
Materials:
-
Cultured neurons (e.g., dorsal root ganglion or hippocampal neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
External solution (containing physiological ion concentrations)
-
Internal solution (pipette solution, containing K+ as the primary cation)
-
Ipidacrine solutions at various concentrations
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Approach a healthy-looking neuron with the pipette and apply slight positive pressure.
-
Upon contact, release pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Record Baseline K+ Currents:
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit K+ currents (e.g., depolarizing steps from -60 mV to +60 mV in 10 mV increments).
-
Record the resulting family of potassium currents. This is your baseline control.
-
-
Apply Ipidacrine: Perfuse the recording chamber with the external solution containing the lowest concentration of Ipidacrine. Allow 2-5 minutes for the drug to take effect.
-
Record Post-Drug Currents: Repeat the same voltage-step protocol and record the K+ currents in the presence of Ipidacrine.
-
Washout and Dose-Response:
-
Wash out the drug by perfusing with the standard external solution and ensure the current returns to baseline.
-
Repeat steps 5-6 for increasing concentrations of Ipidacrine to build a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the K+ currents at a specific voltage step (e.g., +40 mV) before and after Ipidacrine application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percent inhibition against the Ipidacrine concentration to determine the IC₅₀ for K+ channel blockade.[2][15]
-
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ipidacrine (NIK-247), a novel antidementia, rapidly enters the brain and improves scopolamine-induced amnesia in rats during the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy of ipidacrine in patients with diabetic polyneuropathy | Kamchatnov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 6. Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ipidacrine | Dosing & Uses | medtigo [medtigo.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ipidacrine - Wikipedia [en.wikipedia.org]
- 11. Ipidacrine - Rompharm Company [rompharm.ro]
- 12. The efficacy and safety of ipidacrine in patients with idiopathic neuropathy of the facial nerve (PELICAN study) | Samartsev | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 13. The efficacy and safety of ipidacrine in patients with idiopathic neuropathy of the facial nerve (PELICAN study) | Samartsev | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 14. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Amiridin and Tacrine for Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitory properties of two compounds: Amiridin and Tacrine (B349632). Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, serves as a benchmark for comparison. This compound, a structurally related compound, has also been investigated for its potential in treating neurological disorders. This analysis is supported by experimental data on their inhibitory potency, mechanism of action, and includes a detailed experimental protocol for assessing AChE inhibition.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Tacrine against cholinesterases is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) and the inhibitor dissociation constant (Ki) are key parameters used to quantify this activity. The data presented below has been compiled from various studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate concentration used.
| Parameter | This compound | Tacrine | Enzyme Source | Reference |
| AChE IC50 | - | 31 nM | Snake Venom | [1][2] |
| 77 nM | Not Specified | [3] | ||
| 109 nM | Not Specified | |||
| BChE IC50 | 180 nM | 25.6 nM | Human Serum | [2][4] |
| 80 nM | Not Specified | [4] | ||
| AChE Ki | - | 13 nM | Snake Venom | |
| BChE Ki | - | 12 nM | Human Serum | [1] |
| Type of Inhibition | Mixed-type (derivatives) | Mixed-type | Not Specified | [5][6][7] |
Note: Data for the parent this compound compound is limited in the reviewed literature, with more focus on its derivatives. One study on bis-amiridine derivatives noted they were more potent than the parent compound[6][8]. A recent 2024 preprint reported an IC50 of 0.18 µM (180 nM) for this compound against human butyrylcholinesterase (hBChE)[4].
Mechanism of Action: A Shared Path of Mixed-Type Inhibition
Both Tacrine and derivatives of this compound have been shown to exhibit a mixed-type reversible inhibition of acetylcholinesterase[1][5][6][7][9]. This mechanism implies that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). This dual interaction is often attributed to the inhibitor's ability to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.
References
- 1. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer's Activity Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Analysis of Amiridin and Donepezil for Alzheimer's Disease Research
For researchers and drug development professionals navigating the landscape of Alzheimer's disease therapeutics, a clear understanding of the preclinical efficacy of acetylcholinesterase inhibitors is paramount. This guide provides an objective comparison of two such compounds, Amiridin and donepezil (B133215), based on available preclinical data. The information is presented to facilitate informed decisions in early-stage drug discovery and development.
This guide synthesizes in vitro and in vivo data to offer a comparative preclinical profile of this compound and donepezil, two compounds that target the cholinergic system, a key pathway implicated in the cognitive decline associated with Alzheimer's disease.
At a Glance: Comparative Efficacy Data
The following table summarizes the key quantitative data from preclinical studies on the acetylcholinesterase (AChE) inhibitory activity and in vivo cognitive enhancement of this compound and donepezil.
| Parameter | This compound | Donepezil |
| In Vitro AChE Inhibition (IC50) | > 2.9 µM (Estimated) | 0.032 ± 0.011 µM (Human AChE)[1] |
| In Vivo Efficacy Model | Passive Avoidance Test (Aged Rats) | Scopolamine-Induced Amnesia (Mice) |
| Effective Dose Range (In Vivo) | Not explicitly stated, but treatment improved latency in passive avoidance test. | 3-10 mg/kg (Oral) |
| Key In Vivo Outcome | Improved latency in passive avoidance test to the level of young rats. | Ameliorated scopolamine-induced memory impairment.[2][3] |
Mechanism of Action: Targeting Acetylcholinesterase
Both this compound and donepezil exert their therapeutic effects primarily by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting this enzyme, these drugs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.
Experimental Protocols: A Closer Look at the Methodologies
In Vitro Acetylcholinesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against AChE.
-
Enzyme Source: For donepezil, the IC50 value was determined using recombinant human acetylcholinesterase (HsAChE). The source for the parent this compound is not specified in the available literature, but studies on its derivatives have utilized AChE from electric eel (EeAChE).
-
Methodology: The assay is typically performed using a modification of the Ellman's method. This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.
-
Procedure:
-
The enzyme (AChE) is pre-incubated with various concentrations of the test compound (this compound or donepezil).
-
The substrate, acetylthiocholine, is added to initiate the enzymatic reaction.
-
The change in absorbance is measured over time using a spectrophotometer.
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Cognitive Enhancement Studies
This compound: Passive Avoidance Test in Aged Rats
-
Animal Model: 18-month-old rats were used to model age-related cognitive decline.[4]
-
Drug Administration: this compound was administered to the aged rats for 20 days. The specific dose and route of administration are not detailed in the available abstract.[4]
-
Behavioral Test: The passive avoidance test was used to assess learning and memory. This test is based on the conflict between the innate preference of rodents for dark environments and a learned fear of a specific dark compartment where they have received an aversive stimulus (e.g., a mild foot shock).
-
Procedure:
-
Acquisition Trial: On the first day, each rat is placed in a brightly lit compartment of a two-compartment apparatus. When the rat enters the dark compartment, it receives a mild foot shock.
-
Retention Trial: After a set period (e.g., 24 hours), the rat is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.
-
-
Outcome Measures: The primary outcome was the latency to enter the dark compartment during the retention trial. Treatment with this compound was found to improve this latency in old rats to a level comparable to that of 3-month-old rats.[4]
Donepezil: Scopolamine-Induced Amnesia in Mice
-
Animal Model: The scopolamine-induced amnesia model in mice is a widely used paradigm to screen for potential cognitive enhancers. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory.[2][3]
-
Drug Administration: Donepezil was administered orally at doses ranging from 3 to 10 mg/kg.[2][3]
-
Behavioral Test: The Y-maze test is commonly used to assess spatial working memory. The test relies on the natural tendency of rodents to explore novel environments.
-
Procedure:
-
The mouse is placed in the center of a Y-shaped maze with three identical arms.
-
The sequence and number of arm entries are recorded over a specific period.
-
Spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets. A higher percentage of spontaneous alternation indicates better spatial working memory.
-
-
Outcome Measures: The primary outcome was the percentage of spontaneous alternation. Pretreatment with donepezil was shown to significantly ameliorate the scopolamine-induced reduction in spontaneous alternation.[2][3]
Discussion and Future Directions
The available preclinical data indicates that donepezil is a significantly more potent inhibitor of acetylcholinesterase in vitro compared to this compound. While direct comparative in vivo studies are lacking, both compounds have demonstrated the ability to improve cognitive function in rodent models of memory impairment.
It is important to note that the preclinical models used for each drug differ, which makes a direct comparison of their in vivo efficacy challenging. The aged rat model for this compound represents a model of age-associated cognitive decline, whereas the scopolamine-induced amnesia model for donepezil reflects a more acute cholinergic deficit.
Future preclinical research should aim to directly compare this compound and donepezil in the same animal models of Alzheimer's disease to provide a more definitive assessment of their relative efficacy. Furthermore, exploring the broader pharmacological profiles of these compounds, including their effects on other neurotransmitter systems and potential disease-modifying properties, will be crucial for a comprehensive understanding of their therapeutic potential. This guide serves as a foundational resource for researchers, highlighting the current state of preclinical knowledge and underscoring the need for further comparative studies.
References
- 1. [Effects of this compound and tacrine, drugs effective in Alzheimer's disease, on synaptosomal uptake of neuromediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of this compound and tacrine, drugs effective in Alzheimer's disease, on the activity of monoamine oxidase A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effectiveness of this compound in senile dementia of the Alzheimer type] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A comparative study on the effects of this compound on learning and memory of old rats during passive avoidance test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Amiridin in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the neuroprotective effects of the novel compound Amiridin in primary neuron cultures. To establish a robust benchmark for its efficacy, this document presents a comparative analysis of this compound against three well-characterized neuroprotective agents with distinct mechanisms of action: Resveratrol (B1683913), MK-801, and Brain-Derived Neurotrophic Factor (BDNF). The guide includes detailed experimental protocols for inducing and quantifying neuronal damage, as well as a comparative summary of the neuroprotective efficacy of these established compounds.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the neuroprotective effects of Resveratrol, MK-801, and BDNF against two common in vitro models of neuronal injury: glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress. This table serves as a template for comparing the performance of this compound.
| Compound | Neurotoxic Insult | Primary Neuron Type | Assay | Effective Concentration | Neuroprotective Effect |
| This compound | Glutamate (B1630785) | (User to specify) | (e.g., MTT, LDH) | (User to determine) | (User to determine) |
| This compound | H₂O₂ | (User to specify) | (e.g., MTT, LDH) | (User to determine) | (User to determine) |
| Resveratrol | Glutamate/NMDA | Rat Cortical/Hippocampal | Cell Viability | 5-100 µM | Abolished glutamate/NMDA-induced cell death.[1][2] |
| Resveratrol | H₂O₂ | Embryonic Neural Stem Cells | Cell Viability | 100-250 µM | Decreased H₂O₂-induced cell death by 35%.[3] |
| MK-801 | Glutamate | Human ESC-derived Neurons | Cell Viability | 10 µM | Significantly reduced glutamate-induced excitotoxicity.[4] |
| MK-801 | Glutamate | Rat Cerebellar Granule Cells | MTT | EC₅₀ = 5 µM (for blocking glutamate toxicity) | Blocked L-glutamate-induced neurotoxicity.[5] |
| BDNF | Glutamate | Rat Hippocampal Neurons | Apoptosis/Caspase-3 Activity | (Not specified) | Reduced glutamate-evoked apoptosis and caspase-3-like activity.[6] |
| BDNF | H₂O₂ | Adult Spinal Cord Progenitors | Cell Viability | 20 ng/mL | Significantly increased cell survival after H₂O₂ exposure.[7] |
Experimental Workflows and Signaling Pathways
To facilitate the experimental design and interpretation of results, the following diagrams illustrate a general workflow for assessing neuroprotection and the distinct signaling pathways of the comparator compounds.
Experimental workflow for assessing neuroprotection.
References
- 1. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of resveratrol on hydrogen peroxide-induced oxidative stress in embryonic neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection by imidazol(ine) drugs and agmatine of glutamate-induced neurotoxicity in cultured cerebellar granule cells through blockade of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by BDNF against glutamate-induced apoptotic cell death is mediated by ERK and PI3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head In Vitro Comparison: Amiridin vs. Rivastigmine in Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Amiridin and rivastigmine (B141), two prominent cholinesterase inhibitors. The focus is on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic signaling pathway and therapeutic targets in neurodegenerative diseases such as Alzheimer's disease. This comparison is based on published experimental data to assist researchers in evaluating their relative potency and selectivity.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and rivastigmine against both acetylcholinesterase and butyrylcholinesterase. Lower IC50 values indicate greater inhibitory potency. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | ~5.0 | [1][2] |
| Butyrylcholinesterase (BChE) | ~0.18 - 0.27 | [1][2] | |
| Rivastigmine | Acetylcholinesterase (AChE) | ~4.15 - 32.1 | [1][2][3] |
| Butyrylcholinesterase (BChE) | ~0.037 - 1.7 | [1][2][3] |
Note: The IC50 values for rivastigmine show a wider range, which can be attributed to variations in experimental setups across different studies.
Experimental Protocols
The in vitro inhibitory activity of cholinesterase inhibitors is most commonly determined using the Ellman's method. This spectrophotometric assay measures the activity of AChE and BChE.
Ellman's Assay for Cholinesterase Inhibition
Objective: To determine the concentration of an inhibitor required to reduce the activity of acetylcholinesterase or butyrylcholinesterase by 50% (IC50).
Principle: The assay measures the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors (this compound, rivastigmine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitors in the appropriate buffer or solvent.
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution.
-
Inhibitor Addition: Add varying concentrations of the test inhibitors (this compound or rivastigmine) to the wells. A control well should contain the solvent without the inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATChI or BTChI) to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow for determining cholinesterase inhibition.
Caption: Cholinergic signaling pathway with inhibition by this compound and rivastigmine.
Caption: Workflow for in vitro cholinesterase inhibition assay.
Discussion
Both this compound and rivastigmine are effective inhibitors of cholinesterases in vitro. Based on the available data, this compound and its derivatives show a preference for inhibiting BChE over AChE.[1][2] Rivastigmine is known as a dual inhibitor, affecting both AChE and BChE, with some studies suggesting a slightly higher potency for BChE.[1][2][3]
The dual inhibition of both enzymes by rivastigmine is considered a potential advantage, as BChE also plays a role in acetylcholine hydrolysis, particularly in later stages of Alzheimer's disease when AChE levels may decrease. The selectivity profile of this compound towards BChE suggests it could be a valuable tool for research into the specific roles of this enzyme in the central nervous system.
It is critical to acknowledge that in vitro potency does not always directly translate to in vivo efficacy and safety. Factors such as blood-brain barrier permeability, metabolism, and potential off-target effects play a significant role in the overall therapeutic profile of a drug candidate. The data presented here should serve as a foundational guide for researchers in the field of neuropharmacology and drug discovery. Further head-to-head studies under identical experimental conditions are warranted for a more definitive comparison of the in vitro inhibitory profiles of this compound and rivastigmine.
References
- 1. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
Cross-Validation of Amiridin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Amiridin against other prominent inhibitors. By presenting objective comparisons, supporting experimental data, and detailed methodologies, this document serves as a critical resource for understanding the therapeutic potential and molecular interactions of this compound.
This compound, also known as Ipidacrine, is a reversible cholinesterase inhibitor with a multifaceted mechanism of action that also includes the blockade of voltage-gated potassium channels. This dual activity has positioned it as a therapeutic agent for neurological conditions. This guide will delve into a comparative analysis of this compound's efficacy against other well-established inhibitors in both these domains.
Cholinesterase Inhibition: A Comparative Analysis
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, this compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. This action is crucial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
A comparative in vitro study provides a clear quantitative standing of this compound (Ipidacrine) among other cholinesterase inhibitors. The inhibitory potency, represented by the half-maximal inhibitory concentration (IC50), reveals the following order for AChE activity: physostigmine (B191203) > rivastigmine (B141) > donepezil (B133215) > TAK-147 > tacrine (B349632) > ipidacrine.[1][2] While this compound is a potent inhibitor, other compounds like donepezil and physostigmine exhibit higher potency in vitro.
| Inhibitor | IC50 for AChE (nM) | Selectivity for AChE over BuChE |
| Physostigmine | 0.67 | Moderate (24-fold) |
| Rivastigmine | 4.3 | Moderate (7.2-fold) |
| Donepezil | 6.7 | High (>1000-fold) |
| TAK-147 | 12 | High (1800-fold) |
| Tacrine | 77 | None (0.90-fold) |
| This compound (Ipidacrine) | 270 | None (0.81-fold) |
Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)
The determination of acetylcholinesterase activity and the inhibitory potency of compounds like this compound is commonly performed using the spectrophotometric method developed by Ellman.[3][4][5][6]
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylcholinesterase (AChE) enzyme solution
-
Test inhibitors (e.g., this compound, Donepezil) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Inhibitor Addition: Add the test inhibitor solutions at various concentrations to the respective wells. A control well should contain the solvent alone.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Voltage-Gated Potassium Channel Blockade
Beyond its action on cholinesterases, this compound also functions as a blocker of voltage-gated potassium (Kv) channels. This mechanism contributes to its therapeutic effects by prolonging the action potential duration and enhancing neurotransmitter release. A well-known non-selective Kv channel blocker used for comparison is 4-aminopyridine (B3432731) (4-AP).[7][8]
While direct, quantitative comparative studies between this compound and 4-AP on specific Kv channel subtypes are less common in the literature, the principle of their action is similar. Both compounds physically occlude the pore of the channel, preventing the efflux of potassium ions and thereby altering cellular excitability.
| Inhibitor | Primary Target | Known Effects |
| This compound (Ipidacrine) | Cholinesterases, Kv channels | Enhances cholinergic transmission, prolongs action potential |
| 4-Aminopyridine (4-AP) | Voltage-gated potassium channels | Broad-spectrum Kv channel blocker, enhances neurotransmitter release |
Experimental Protocol: Whole-Cell Patch Clamp for Kv Channel Inhibition
The gold standard for investigating the effects of compounds on ion channels is the patch-clamp technique.[9][10]
Principle: This electrophysiological technique allows for the recording of ionic currents across the membrane of a single cell. In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch within the pipette is ruptured, allowing for the control of the intracellular solution and the measurement of currents across the entire cell membrane.
Materials:
-
Cell line expressing the target Kv channel (e.g., HEK293 cells)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Test compounds (e.g., this compound, 4-AP)
Procedure:
-
Cell Preparation: Culture cells expressing the Kv channel of interest on coverslips.
-
Pipette Preparation: Fabricate and fire-polish glass micropipettes to have a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Under the microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Current Recording: Apply a series of voltage steps (a voltage protocol) to the cell to activate the Kv channels and record the resulting potassium currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Inhibition Measurement: Record the Kv currents in the presence of the compound and compare the current amplitudes to the control recordings (before drug application) to determine the percentage of inhibition.
-
Data Analysis: Construct concentration-response curves and calculate the IC50 value for the compound's blocking effect on the specific Kv channel.
Conclusion
This comparative guide underscores the dual mechanism of action of this compound as both a cholinesterase inhibitor and a voltage-gated potassium channel blocker. While it may not be the most potent cholinesterase inhibitor in vitro when compared to agents like donepezil, its combined pharmacological profile offers a unique therapeutic advantage. The provided experimental protocols for the Ellman's assay and whole-cell patch-clamping serve as a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced mechanisms of this compound and other inhibitors. This knowledge is paramount for the continued development of effective treatments for neurological disorders.
References
- 1. Portico [access.portico.org]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels in myelinated axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amiridin and Galantamine on Butyrylcholinesterase Selectivity
For Immediate Release
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the selective inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of therapeutic strategy. While early efforts focused on AChE inhibition, the increasing recognition of BChE's role in the progression of Alzheimer's has shifted focus towards developing inhibitors with high selectivity for BChE.[1][2] This guide provides a comparative analysis of the BChE selectivity of Galantamine, an established AChE-selective inhibitor, and a potent derivative of Amiridin, which demonstrates significant selectivity for BChE.
Quantitative Data Summary
The inhibitory activities of this compound derivatives and Galantamine against both AChE and BChE are summarized below. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce enzyme activity by 50%; a lower value signifies greater potency. The BChE selectivity index, calculated as (IC50 AChE / IC50 BChE), provides a direct measure of selectivity. A value greater than 1 indicates a preference for BChE.
| Compound | Target Enzyme | IC50 (µM) | BChE Selectivity Index (IC50 AChE / IC50 BChE) |
| Bis-Amiridine (3c) | AChE | 1.4 | ~20.9 |
| BChE | 0.067 | ||
| Galantamine | AChE | 0.496 | ~0.05 |
| BChE | 9.9 |
Data for Bis-Amiridine (3c) is sourced from a study on novel homobivalent bis-amiridines, which are derivatives of the parent amiridine and show enhanced potency and selectivity.[3] Data for Galantamine is derived from multiple studies.[4][5]
The data clearly illustrates a stark contrast in selectivity profiles. The Bis-Amiridine compound is approximately 21-fold more selective for BChE over AChE.[3] Conversely, Galantamine is a potent AChE inhibitor, showing a strong preference for AChE over BChE.[2][4][5][6]
Experimental Protocols
Ellman's Method for Cholinesterase Inhibition Assay
This colorimetric assay measures the activity of AChE or BChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of a substrate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow anion whose absorbance can be measured at 412 nm. The rate of color formation is directly proportional to enzyme activity.[7]
Materials:
-
Enzymes: Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant, Butyrylcholinesterase (BChE) from equine serum or human serum.
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE, Butyrylthiocholine iodide (BTCI) for BChE.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Inhibitors: this compound derivative and Galantamine, dissolved in an appropriate solvent (e.g., DMSO).
-
Equipment: 96-well microplate reader, spectrophotometer.
Procedure (96-well plate format):
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, DTNB, and inhibitors at desired concentrations.
-
Assay Mixture: To each well of a 96-well plate, add:
-
Phosphate Buffer (e.g., 125 µL).
-
Test compound solution at various concentrations (e.g., 25 µL). For control wells, add solvent only.
-
DTNB solution (e.g., 50 µL of 3 mM).
-
-
Enzyme Addition: Add the enzyme solution (AChE or BChE) to each well (e.g., 25 µL of 0.22 U/mL).
-
Pre-incubation: Gently mix and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Start the enzymatic reaction by adding the respective substrate solution (ATCI for AChE or BTCI for BChE) to each well (e.g., 25 µL of 15 mM).
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for a duration of 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for determining cholinesterase inhibitor IC50 values.
Caption: Signaling pathway of cholinesterase inhibition.
References
- 1. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of In Vivo Results for Amiridin and its Alternatives in Alzheimer's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published in vivo results for Amiridin and its alternatives in preclinical models of Alzheimer's disease. While in vivo data on this compound in this context is limited, this guide summarizes the available information and draws comparisons with more extensively studied acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, Galantamine, and Tacrine, as well as the NMDA receptor antagonist, Memantine. The objective is to offer a clear overview of the existing experimental data to aid in research and drug development decisions.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from published in vivo studies on this compound and its alternatives. Due to the limited availability of preclinical in vivo studies on this compound for Alzheimer's disease, the data presented primarily focuses on its comparator drugs.
Table 1: Effects on Cognitive Performance in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Dosing Regimen | Cognitive Test | Key Findings |
| This compound | Data not available | - | - | - |
| Donepezil | Tg2576 mice | 4 mg/kg in drinking water for 6 months | Not specified in abstract | Significantly reduced brain tissue soluble Aβ 1-40 and 1-42.[1] |
| Rivastigmine | L1 tau transgenic mice | 0.5 mg/kg | Not specified in abstract | Did not recover cholinergic markers.[2] |
| Galantamine | Not specified | Not specified | Not specified | Exerts memory-enhancing and neuroprotective effects.[3] |
| Tacrine | Not specified | Not specified | Not specified | Modest dose-related improvements in cognitive function.[4] |
| Memantine | Not specified | Not specified | Not specified | Can decrease neuronal toxicity associated with excessive glutamate (B1630785) release.[5] |
Table 2: Effects on Alzheimer's Disease Biomarkers in Animal Models
| Compound | Animal Model | Biomarker | Key Findings |
| This compound | Data not available | - | - |
| Donepezil | Tg2576 mice | Aβ plaques, Synaptic density | Significantly reduced Aβ plaque number and burden; significantly increased synaptic density.[1] |
| Rivastigmine | L1 tau transgenic mice | Cholinergic markers (ChAT, TrkA) | Did not recover the number of ChAT and TrkA-ir neurons.[2] |
| Galantamine | Not specified | Not specified | Neuroprotective effects against glutamate and beta-amyloid toxicity.[6] |
| Tacrine | Not specified | Not specified | Data not available in preclinical models from provided abstracts. |
| Memantine | Not specified | Brain atrophy | Pre-clinical studies suggest it can decrease neuronal toxicity.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the literature for evaluating the efficacy of anti-Alzheimer's drugs in animal models.
Morris Water Maze Test
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform, using visual cues placed around the room. The starting position is varied for each trial.
-
Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Analysis: Parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant are recorded and analyzed.
Amyloid-β (Aβ) ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying Aβ levels in brain tissue.
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged, and the supernatant (soluble fraction) and pellet (insoluble fraction) are collected. The insoluble fraction can be further processed with formic acid to extract aggregated Aβ.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for Aβ.
-
The prepared brain lysates and a series of Aβ standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration of Aβ in the samples is determined by comparison to the standard curve.
Western Blot for Tau Protein
Western blotting is used to detect and quantify the levels of total and phosphorylated Tau protein.
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer, and the protein concentration is determined.
-
Gel Electrophoresis: Protein samples are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for total Tau or a specific phosphorylated form of Tau.
-
A secondary antibody conjugated to an enzyme is then added.
-
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Data Analysis: The intensity of the bands is quantified using densitometry software.
Signaling Pathways and Experimental Workflows
This compound and Cholinergic Signaling
This compound is known to be an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it increases the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key mechanism for symptomatic treatment of Alzheimer's disease, as the disease is associated with a loss of cholinergic neurons and a subsequent decline in acetylcholine levels.
Figure 1: Simplified signaling pathway of this compound as an acetylcholinesterase inhibitor.
General Experimental Workflow for Preclinical In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a potential Alzheimer's disease therapeutic in an animal model.
Figure 2: General experimental workflow for in vivo drug efficacy studies in Alzheimer's models.
Logical Relationship of Multi-Target Drug Action
Many newer therapeutic strategies for Alzheimer's disease focus on compounds that can modulate multiple pathological pathways.
Figure 3: Logical relationship of a multi-target therapeutic approach for Alzheimer's disease.
References
- 1. The Role of NMDA Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective, Anti-Inflammatory and Antifibrillogenic Offerings by Emodin against Alzheimer’s Dementia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer’s researchers study drug efficacy in early stages of disease [medicine.iu.edu]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Validating Amiridin: A Comparative Guide to its Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amiridin, a reversible cholinesterase inhibitor, with other established drugs in its class: Donepezil, Rivastigmine, and Galantamine. The information presented is based on a review of experimental data to assist researchers in evaluating its potential and designing further validation studies.
Quantitative Comparison of Inhibitory Potency
The primary mechanism of action for this compound and its counterparts is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and its key comparators.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Source |
| This compound | 1.83 ± 0.03 | 0.18 | ~0.1 | [1][2] |
| Donepezil | 0.0067 | 7.4 | ~1104 | [3] |
| Rivastigmine | 0.0043 | 0.031 | ~7.2 | [3] |
| Galantamine | Not directly compared | Not directly compared | - | |
| Physostigmine | 0.00067 | 0.016 | ~24 | [3] |
| Tacrine | 0.077 | 0.069 | ~0.9 | [3] |
| Ipidacrine | 0.27 | 0.33 | ~1.2 | [3] |
Note: The IC50 values presented are from various in vitro studies and may not be directly comparable due to potential differences in experimental conditions. For a definitive comparison, these compounds should be evaluated side-by-side in the same assay.
Experimental Protocols: A Closer Look at Validation Methods
The validation of cholinesterase inhibitors heavily relies on robust and reproducible experimental protocols. The most widely used method for determining AChE and BChE inhibitory activity is the Ellman's assay.
Ellman's Assay for Acetylcholinesterase Inhibition
This colorimetric method measures the activity of cholinesterase by quantifying the rate of production of thiocholine (B1204863).
Principle: Acetylthiocholine (ATC) is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (e.g., this compound, Donepezil) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of ATCI, DTNB, and the test compounds in appropriate solvents. Prepare working solutions by diluting the stocks in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
DTNB solution
-
Test compound solution (or vehicle for control wells)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.
Caption: Experimental workflow for the Ellman's assay to determine cholinesterase inhibition.
Caption: Downstream signaling pathways activated by increased acetylcholine levels.
References
A Comparative Analysis of the Side Effect Profiles of Amiridin and Tacrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of two acetylcholinesterase inhibitors, Amiridin (also known as Ipidacrine (B1672102) or Nik-247) and Tacrine (B349632). While both have been investigated for their potential in treating cognitive decline, notable differences in their adverse effect profiles have significant implications for their clinical utility and drug development. This analysis is supported by available clinical trial data and experimental findings.
Executive Summary
Tacrine, the first centrally-acting cholinesterase inhibitor approved for Alzheimer's disease, has a clinical application that is severely limited by a high incidence of adverse effects, most notably hepatotoxicity and cholinergic side effects. In contrast, available data suggests that this compound exhibits a more favorable safety profile, with a significantly lower risk of liver injury and fewer peripheral and central cholinergic side effects. This difference is attributed to their distinct pharmacological properties beyond simple acetylcholinesterase inhibition.
Comparative Data on Side Effect Profiles
The following table summarizes the quantitative data on the most frequently reported adverse events for this compound and Tacrine based on clinical trial findings.
| Adverse Effect Category | Side Effect | This compound (Ipidacrine) | Tacrine |
| Hepatotoxicity | Elevated Liver Transaminases (>3x ULN) | Not reported/Absence of hepatotoxicity [1] | Up to 50% of patients [2] |
| Clinically Significant ALT Elevations (>3x ULN) | Not observed | 25% of patients[3][4] | |
| Cholinergic Effects | Nausea and/or Vomiting | Observed at high doses | Common, dose-dependent[3] |
| Diarrhea | Observed at high doses | Common, dose-dependent[3] | |
| Dyspepsia | Not prominently reported | Common[3] | |
| Anorexia | Not prominently reported | Common[3] | |
| Dizziness | Infrequent | Common[5] | |
| Headache | Infrequent | Common[5] | |
| Cardiovascular | Bradycardia | Not prominently reported | Can occur due to vagotonic effects[6][7] |
| Syncope | Not prominently reported | Can occur due to vagotonic effects[6] |
Note: Quantitative data for this compound's side effects, particularly in dementia trials, is less extensively published in English literature compared to Tacrine. The information presented is based on available clinical studies, which in some cases did not report adverse events, suggesting good tolerability.[8][9]
Key Differences in Side Effect Mechanisms
The significant divergence in the side effect profiles of this compound and Tacrine can be attributed to their distinct molecular mechanisms of action and metabolism.
Hepatotoxicity
Tacrine-Induced Hepatotoxicity: The prevailing hypothesis for tacrine-induced liver injury involves the formation of reactive metabolites through its extensive metabolism by the cytochrome P450 system in the liver.[5] These reactive intermediates can lead to oxidative stress, mitochondrial dysfunction, and ultimately hepatocyte necrosis.[10][11] This process is considered an idiosyncratic drug reaction, with some evidence suggesting a role for the host's immune response.[12]
This compound's Lack of Hepatotoxicity: this compound is reported to be non-hepatotoxic.[1] While the precise reasons are not fully elucidated, it is likely due to differences in its metabolic pathway, leading to the formation of less toxic or no reactive metabolites.
Cholinergic Side Effects
Both this compound and Tacrine are acetylcholinesterase inhibitors, and their cholinergic side effects stem from the increased availability of acetylcholine (B1216132) in the peripheral and central nervous systems.[6][13] This leads to overstimulation of muscarinic and nicotinic receptors, resulting in gastrointestinal symptoms (nausea, vomiting, diarrhea), dizziness, and cardiovascular effects like bradycardia.[6][7][13]
However, this compound is reported to have significantly fewer peripheral and central cholinergic side effects compared to tacrine.[1] This may be related to its additional mechanism as a potassium channel blocker, which could modulate neuronal excitability and neurotransmitter release in a way that mitigates some of the overstimulation caused by acetylcholinesterase inhibition.[1]
Experimental Protocols for Side Effect Assessment
The evaluation of side effect profiles for drugs like this compound and Tacrine in clinical trials involves rigorous monitoring and standardized assessment methods.
Monitoring Hepatotoxicity
-
Liver Function Tests (LFTs): Regular monitoring of serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin (B190676) is a standard protocol in clinical trials of drugs with potential hepatotoxicity.[5] For Tacrine, weekly or bi-weekly monitoring of ALT levels was often recommended during the initial phase of treatment.[2]
-
Causality Assessment: When elevated LFTs are detected, a causality assessment is performed to determine the likelihood that the drug is the causative agent. This involves evaluating the temporal relationship of drug administration to the onset of liver injury, the exclusion of other potential causes (e.g., viral hepatitis, alcohol), and observing the effect of drug withdrawal.[14]
-
Histopathological Examination: In some cases, a liver biopsy may be performed to examine the pattern of liver injury (e.g., hepatocellular necrosis, cholestasis).[5]
Assessing Cholinergic Side Effects
-
Adverse Event (AE) Reporting: Systematic collection of all adverse events experienced by trial participants is a fundamental component of safety assessment.[15][16][17] Patients are often asked open-ended questions about their well-being and may also complete symptom checklists.
-
Standardized Rating Scales: Specific rating scales can be used to quantify the severity of cholinergic side effects. For example, the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale includes items for gastrointestinal and neurological symptoms.
-
Vital Sign Monitoring: Regular monitoring of heart rate and blood pressure is crucial to detect cardiovascular adverse effects such as bradycardia and hypotension.[7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involved in the side effects of Tacrine and the logical workflow for assessing adverse events in clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Safety of tacrine: clinical trials, treatment IND, and postmarketing experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy of ipidacrine in patients with diabetic polyneuropathy | Kamchatnov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 9. The efficacy of ipidacrine in patients with diabetic polyneuropathy | Kamchatnov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 10. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 11. Tacrine, an oral acetylcholinesterase inhibitor, induced hepatic oxidative damage, which was blocked by liquiritigenin through GSK3-beta inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissecting the molecular pathophysiology of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholinergic adverse effects of cholinesterase inhibitors in Alzheimer's disease: epidemiology and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bumc.bu.edu [bumc.bu.edu]
- 15. ccrps.org [ccrps.org]
- 16. ro.hksyu.edu [ro.hksyu.edu]
- 17. Adverse Events 101 | Research In Action | Advancing Health [advancinghealth.ubc.ca]
The Leap from Lab Bench to Living Systems: Extrapolating Amiridin's Efficacy
A Comparative Guide for Researchers in Drug Development
The journey of a drug from a promising in vitro candidate to an effective in vivo therapy is fraught with challenges, a critical one being the accurate prediction of its performance in a complex biological system based on laboratory assays. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Amiridin, a reversible acetylcholinesterase (AChE) inhibitor, with other commonly used AChE inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the intricacies of in vitro to in vivo extrapolation (IVIVE) for this class of compounds.
Unveiling the Potency: In Vitro Inhibition of Acetylcholinesterase
The initial assessment of an AChE inhibitor's efficacy begins with in vitro assays to determine its potency in inhibiting the target enzyme. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
Table 1: In Vitro Potency of Acetylcholinesterase Inhibitors
| Compound | IC50 (AChE) | Enzyme Source |
| This compound (Ipidacrine) | 270 nM[1] | Not Specified |
| Donepezil (B133215) | 6.7 nM[1], 11 nM, 21 nM | Not Specified |
| Rivastigmine | 4.3 nM[1] | Not Specified |
| Galantamine | ~0.496 - 5.13 µM | Human brain cortex |
Note: IC50 values can vary depending on the experimental conditions, including the enzyme source and assay protocol.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield TNB, which can be detected by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Typical Procedure:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution (e.g., from electric eel or recombinant human)
-
Test compounds (this compound and alternatives) and a positive control dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Execution (96-well plate format):
-
Add buffer, DTNB, and the test compound solution to the wells.
-
Add the AChE solution to initiate the pre-incubation.
-
Start the enzymatic reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
From Test Tube to Treatment: In Vivo Efficacy in Animal Models
The true test of a drug's potential lies in its performance within a living organism. In vivo studies in animal models of cognitive impairment are crucial for evaluating the efficacy of AChE inhibitors in a more physiologically relevant context. These studies often utilize models where amnesia is induced by agents like scopolamine (B1681570) or employ transgenic models of Alzheimer's disease.
Table 2: In Vivo Efficacy of Acetylcholinesterase Inhibitors
| Compound | Animal Model | Dosing | Observed Effect |
| This compound | Scopolamine-induced amnesia (mice) | Data not explicitly found in the provided search results | Expected to reverse cognitive deficits |
| Donepezil | Scopolamine-induced amnesia (mice) | 3 mg/kg (intraperitoneal)[2] | Ameliorated scopolamine-induced memory impairment[2] |
| Rivastigmine | APP+ P-gp deficient mouse model of AD | 0.3 mg/kg/day (osmotic mini-pumps) | Significantly decreased Aβ brain load and reduced neuroinflammation |
| Galantamine | Lipopolysaccharide (LPS)-induced cognitive impairment (mice) | 4 mg/kg (intraperitoneal) | Prevented LPS-induced cognitive deficits and neuroinflammation[3] |
Experimental Protocol: Scopolamine-Induced Amnesia Model in Mice
This is a widely used model to screen for drugs with potential cognitive-enhancing effects.
Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory. The ability of a test compound to reverse these deficits is indicative of its pro-cognitive potential.
Typical Procedure:
-
Animals: Male mice are commonly used.
-
Drug Administration: The test compound (e.g., this compound or an alternative) is administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Amnesia: After a specific pre-treatment time, scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce amnesia.
-
Behavioral Testing: A variety of behavioral tasks can be used to assess learning and memory, including:
-
Y-maze: Measures spatial working memory based on the spontaneous alternation behavior of mice.
-
Morris Water Maze: Assesses spatial learning and memory by training mice to find a hidden platform in a pool of water.
-
Passive Avoidance Test: Evaluates learning and memory by assessing the ability of mice to remember an aversive stimulus.
-
-
Data Analysis: The performance of the drug-treated groups is compared to that of the scopolamine-treated control group and a vehicle-treated control group. A significant improvement in performance in the drug-treated groups suggests a reversal of the scopolamine-induced amnesia.
Bridging the Gap: The Principles of In Vitro to In Vivo Extrapolation (IVIVE)
IVIVE is a computational approach that aims to predict the in vivo behavior of a drug based on its in vitro properties. For acetylcholinesterase inhibitors, this involves integrating in vitro potency (IC50) with pharmacokinetic data to estimate the in vivo effective dose. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool used in IVIVE.
The IVIVE Workflow
PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's fate. By incorporating in vitro data on a drug's potency and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, these models can simulate the drug's concentration-time profile in different tissues and predict the dose required to achieve a therapeutic concentration at the target site (in this case, the brain).
The Underlying Mechanism: Acetylcholinesterase Inhibition Signaling Pathway
The therapeutic effect of this compound and other AChE inhibitors is based on their ability to increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Amiridin for Acetylcholinesterase over Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Amiridin and other prominent cholinesterase inhibitors on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data presented is intended to assist researchers in evaluating the selectivity profile of this compound for its potential applications in neurodegenerative disease research and drug development.
Introduction to Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. While AChE is the primary enzyme for this function at synaptic clefts, BChE also plays a role in cholinergic transmission and its activity becomes more significant in pathological conditions such as Alzheimer's disease. The selective inhibition of these enzymes is a critical aspect in the development of therapeutics for neurodegenerative disorders. This compound, a quinoline (B57606) derivative, has been investigated for its potential as a cholinesterase inhibitor. This guide compares its selectivity for AChE over BChE against established drugs in the field.
Comparative Inhibitory Activity
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (BChE) / IC50 (AChE), is used to quantify the preference of an inhibitor for AChE over BChE. A higher SI value indicates greater selectivity for AChE.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound (estimated) | ~2.0 | ~0.2 | ~0.1 |
| Tacrine | 0.109 | Not specified | Not applicable |
| Donepezil | 0.0067 | 7.4 | ~1104 |
| Rivastigmine | 4.3 | 0.031 | ~0.007 |
| Galantamine | 0.636 | 8.404 | ~13.2 |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the assay methodology.
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is predominantly carried out using the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This method measures the activity of AChE or BChE by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The hydrolysis of these substrates produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of the reaction decreases.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Inhibitor compound (e.g., this compound, Tacrine, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitor at appropriate concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Inhibitor solution at various concentrations (or solvent for the control)
-
-
Enzyme Addition: Add the enzyme solution (AChE or BChE) to each well and incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to each well to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Inhibition Pathway and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of cholinesterase inhibition and the general workflow of an inhibition assay.
Caption: Cholinesterase inhibition by this compound.
Caption: Workflow for cholinesterase inhibition assay.
Conclusion
Based on available data, this compound and its derivatives are effective inhibitors of both acetylcholinesterase and butyrylcholinesterase. The parent compound, this compound, appears to be a more potent inhibitor of BChE than AChE. In comparison to other established cholinesterase inhibitors, this compound's selectivity profile differs significantly. For instance, Donepezil shows high selectivity for AChE, while Rivastigmine is more selective for BChE. The choice of an appropriate inhibitor with a specific selectivity profile is crucial for targeting the desired therapeutic outcomes in the treatment of neurodegenerative diseases. Further studies are required to fully elucidate the precise IC50 values of this compound and its therapeutic potential.
References
- 1. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer's Activity Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Amiridin Derivatives and First-Generation Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of new multi-target amiridin derivatives against first-generation compounds like amiridine and tacrine. The following sections present a detailed comparison of their biochemical activities, supported by experimental data, to inform research and development in the field of neurodegenerative diseases, particularly Alzheimer's disease.
Executive Summary
Novel this compound derivatives have been synthesized with the aim of addressing the multifactorial nature of Alzheimer's disease. While first-generation compounds primarily act as cholinesterase inhibitors, newer derivatives are designed as multi-target agents, often exhibiting improved potency for cholinesterase inhibition, alongside additional capabilities such as inhibition of β-amyloid aggregation and antioxidant effects. This guide will delve into the quantitative data supporting these advancements.
Data Presentation
The following tables summarize the in vitro activity of various new this compound derivatives compared to the first-generation compounds, amiridine and tacrine. The key performance indicators include inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), inhibition of β-amyloid (Aβ42) self-aggregation, and antioxidant capacity.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity (IC50, µM)
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (AChE/BChE) |
| First-Generation | |||
| Amiridine | ~3.09[1] | ~0.063[1] | ~49 |
| Tacrine | ~0.185[1] | ~0.0806[1] | ~2.3 |
| New Derivatives | |||
| Bis-Amiridines (Acyl-alkylene spacers) | |||
| Compound 3a | 2.9[2] | 0.13[2] | 22.3 |
| Compound 3b | - | - | - |
| Compound 3c | 1.4[2] | 0.067[2] | 20.9 |
| Bis-Amiridines (Thiourea-alkylene spacers) | |||
| Compound 5b | - | 0.8[2] | - |
| Compound 5c | - | 0.7[2] | - |
| Compound 5d | - | 0.7[2] | - |
| Compound 5e | - | 0.7[2] | - |
| Amiridine Conjugates (Trifluoroacetoacetic Ester) | |||
| Compound 5a | 3.09[1] | - | - |
| Compound 5b | - | 0.063[1] | >49 |
Lower IC50 values indicate higher inhibitory potency.
Table 2: Inhibition of β-Amyloid (Aβ42) Self-Aggregation and Antioxidant Activity
| Compound | Aβ42 Self-Aggregation Inhibition (%) | Antioxidant Activity (TEAC, ABTS assay) |
| First-Generation | ||
| Amiridine | Not Reported | Not Reported |
| Tacrine | Not Reported | Very Weak[1] |
| New Derivatives | ||
| Bis-Amiridines (Acyl-alkylene spacers) | ||
| Compound 3 series | No effect[2] | Nearly inactive[2] |
| Bis-Amiridines (Thiourea-alkylene spacers) | ||
| Compound 5c | 13-17[2] | 1.2-2.1[2] |
| Compound 5d | 13-17[2] | 1.2-2.1[2] |
| Compound 5e | 13-17[2] | 1.2-2.1[2] |
| Amiridine Conjugates (Trifluoroacetoacetic Ester) | ||
| Compound 5b | up to 49.5[1] | Absent[1] |
TEAC: Trolox Equivalent Antioxidant Capacity. Higher values indicate greater antioxidant activity.
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action of this compound derivatives and the experimental procedures used for their evaluation.
Caption: Pathological cascade in Alzheimer's disease.
Caption: Experimental workflow for cholinesterase inhibition assay.
Caption: Multi-target therapeutic strategy of new this compound derivatives.
Experimental Protocols
A summary of the methodologies for the key experiments is provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.
-
Principle: The enzyme hydrolyzes a thiocholine (B1204863) ester substrate (acetylthiocholine for AChE, butyrylthiocholine (B1199683) for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.
-
Procedure:
-
A reaction mixture is prepared containing phosphate (B84403) buffer (pH 8.0), DTNB, and the test compound at various concentrations.
-
The enzyme (AChE from electric eel or human recombinant, or BChE from equine serum or human recombinant) is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of the substrate.
-
The change in absorbance is monitored over time using a microplate reader.
-
The rate of reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is calculated from the dose-response curve.
-
β-Amyloid (Aβ42) Self-Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorometric assay is used to monitor the aggregation of Aβ peptides and screen for potential inhibitors.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures of amyloid fibrils.
-
Procedure:
-
Aβ42 peptide is prepared in a monomeric state.
-
The peptide is incubated in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C in the presence and absence of the test compound.
-
At various time points, an aliquot of the reaction mixture is transferred to a microplate, and a ThT solution is added.
-
The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
The percentage of inhibition of Aβ42 aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control.
-
Antioxidant Activity Assay (ABTS Assay)
This spectrophotometric assay measures the total antioxidant capacity of a compound.
-
Principle: The assay is based on the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.
-
Procedure:
-
The ABTS•+ radical cation is pre-generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The test compound is added to the diluted ABTS•+ solution, and the mixture is incubated for a set time.
-
The absorbance is measured at 734 nm.
-
The antioxidant capacity is expressed as Trolox Equivalents (TEAC), which is the concentration of Trolox (a vitamin E analog) having the equivalent antioxidant capacity to the test compound.
-
References
- 1. Synthesis of Tacrine/Amiridine Conjugates with Aminomethylidene Derivatives of Trifluoroacetoacetic Ester and their Biological Potential for the Therapy of Alzheimer's Disease [pubmed.ncbi.nlm.nih.gov]
- 2. Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer’s Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Amiridin: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Amiridin, ensuring the safety of laboratory personnel and compliance with regulatory standards. While specific disposal protocols for this compound are not extensively documented, the following procedures are based on established best practices for the handling of hazardous pharmaceutical compounds and pyridine (B92270) derivatives.
Immediate Safety and Hazard Information
This compound, also known as Ipidacrine Hydrochloride, is a potent active pharmaceutical ingredient.[1] Due to its biological activity, it must be handled as a hazardous substance. All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[2][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4]
-
Body Protection: A fully-buttoned laboratory coat.[4]
-
Respiratory Protection: In the case of handling powders or creating aerosols, a suitable respirator should be used within a chemical fume hood.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach, from segregation at the point of generation to final disposal by a licensed service.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound must be classified as hazardous waste.[2][6]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4] In particular, keep it separate from strong oxidizing agents and acids.[5]
2. Waste Collection and Containment:
-
Solid Waste: Collect pure this compound, expired batches, and contaminated solids (e.g., gloves, absorbent paper, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[2][6]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealable hazardous waste container. To allow for vapor expansion, do not fill liquid waste containers to more than 80% capacity.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2][6]
-
Keep waste containers tightly sealed at all times, except when adding waste.[7]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2][6]
4. Disposal of Empty Containers:
-
Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).[2]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, in accordance with institutional guidelines. Puncturing or defacing the container can prevent reuse.[6]
5. Arranging for Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[2][3]
-
Do not dispose of this compound waste down the drain or in regular trash.[8]
Spill and Decontamination Procedures
In the event of an this compound spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[1]
-
Personal Protective Equipment (PPE): Wear the appropriate PPE as described above before attempting to clean the spill.[6]
-
Containment and Cleanup:
-
Collection of Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[6]
Quantitative Data and Chemical Properties
While specific quantitative data for this compound disposal is limited, the following table summarizes key information relevant to its handling and waste management.
| Property | Value | Reference/Note |
| Chemical Formula | C₁₂H₁₆N₂·HCl | [1] |
| Molecular Weight | 224.73 g/mol | [1] |
| Physical State | Solid | Based on general information for similar compounds. |
| Solubility | Soluble in water | As a hydrochloride salt, it is expected to have aqueous solubility. Specific quantitative data is not readily available. |
| Incompatible Materials | Strong oxidizing agents, strong acids | [5] General precaution for pyridine-containing compounds. |
| Disposal Method | Incineration by a licensed hazardous waste facility | Recommended for pyridine and other pharmaceutical wastes.[3][8] Consult your local EHS for specific requirements. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Amiridin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Amiridin. Given the absence of specific occupational exposure limit data for this compound, a cautious approach based on its classification as a potent acetylcholinesterase inhibitor is mandatory. Adherence to these procedural guidelines is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize the risk of exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Equipment | Specifications and Rationale |
| Hands | Double Gloving | Inner and outer gloves made of chemically resistant material (e.g., Nitrile rubber). Must conform to EU Directive 89/686/EEC and EN 374 standard. Inspect gloves for any perforations before use.[1] |
| Body | Impervious Clothing | Fire and flame-resistant lab coat or coveralls.[1] |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 compliant safety goggles to protect against splashes. A face shield should be worn in addition to goggles when there is a higher risk of splashing. |
| Respiratory | Full-Face Respirator | To be used in situations where exposure limits may be exceeded or if experiencing any irritation.[1] In the absence of defined exposure limits for this compound, a conservative approach dictates the use of a respirator for all handling of the solid compound or when generating aerosols. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the critical stages of the operational plan.
Pre-Handling Procedures
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area to prevent cross-contamination.
-
Ventilation: Handling of this compound should take place within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Review Documentation: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) and all relevant institutional safety protocols.
Handling Procedures
-
Weighing: When weighing the solid form of this compound, do so within a containment device such as a glove box or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid this compound slowly to avoid splashing.
-
Personal Hygiene: Avoid contact with skin and eyes.[1] After handling, wash hands thoroughly with soap and water.[1]
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep it separate from foodstuff containers and other incompatible materials.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), weighing paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a designated, sealed, and chemically compatible hazardous waste container. Do not discharge this compound solutions down the drain.[1] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing and defacing the label, the container can be disposed of as regular laboratory waste. |
The disposal of chemical waste should be managed by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including a full-face respirator and chemical-impermeable gloves.[1]
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Given that this compound is an acetylcholinesterase inhibitor, in case of significant exposure, medical attention should be sought immediately, and the attending physician should be informed of the nature of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
